kanamycin X(3+)
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C18H38N3O12+3 |
|---|---|
Molecular Weight |
488.5 g/mol |
IUPAC Name |
[(1R,2S,3R,4R,5S)-5-azaniumyl-2-[(2S,3R,4S,5S,6R)-4-azaniumyl-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohexyl]azanium |
InChI |
InChI=1S/C18H35N3O12/c19-4-1-5(20)16(33-18-13(28)12(27)10(25)7(3-23)31-18)14(29)15(4)32-17-11(26)8(21)9(24)6(2-22)30-17/h4-18,22-29H,1-3,19-21H2/p+3/t4-,5+,6-,7-,8+,9-,10-,11-,12+,13-,14-,15+,16-,17-,18-/m1/s1 |
InChI Key |
OHNBRQGGOHMIAP-NOAMYHISSA-Q |
Isomeric SMILES |
C1[C@H]([C@@H]([C@H]([C@@H]([C@H]1[NH3+])O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)[NH3+])O)[NH3+] |
Canonical SMILES |
C1C(C(C(C(C1[NH3+])OC2C(C(C(C(O2)CO)O)O)O)O)OC3C(C(C(C(O3)CO)O)[NH3+])O)[NH3+] |
Origin of Product |
United States |
Biosynthesis of Kanamycin
Microorganism Origin: Streptomyces kanamyceticus
Kanamycin (B1662678) is a naturally occurring antibiotic produced by the soil bacterium Streptomyces kanamyceticus. creative-diagnostics.com This microorganism was first identified by Hamao Umezawa and his colleagues in 1957. thaiscience.info Streptomyces are a genus of Gram-positive bacteria known for their ability to produce a wide array of secondary metabolites, including a majority of clinically useful antibiotics. nih.gov The production of kanamycin by S. kanamyceticus typically occurs during the stationary phase of its growth, a common characteristic for secondary metabolite synthesis. creative-diagnostics.com The entire set of genes responsible for producing kanamycin is organized into a single biosynthetic gene cluster within the bacterium's chromosome. devibasnet.compnas.org Optimal production of kanamycin in laboratory and industrial settings depends on carefully controlled fermentation conditions, including specific nutrient compositions, pH, temperature, and aeration. thaiscience.infonih.gov
Elucidation of Biosynthetic Pathways
The pathway for kanamycin biosynthesis was initially thought to be a linear series of enzymatic steps. korea.ac.krnih.gov However, subsequent research, particularly involving the heterologous expression of biosynthetic genes from S. kanamyceticus in a non-aminoglycoside-producing host (Streptomyces venezuelae), revealed a more complex and nuanced process. korea.ac.krnih.gov This work led to the reconstruction of the entire biosynthetic pathway and overturned previous assumptions. korea.ac.kr Sequencing of the kanamycin biosynthetic gene cluster from S. kanamyceticus identified approximately 40 open reading frames (ORFs). devibasnet.comnih.gov These genes encode the necessary biosynthetic enzymes, as well as proteins for regulation, resistance, and transport. devibasnet.com
The biosynthesis of the kanamycin molecule involves a series of specific enzymatic modifications. The process begins with the formation of the core aminocyclitol ring, 2-deoxystreptamine (B1221613) (2-DOS), which is a common precursor for many aminoglycoside antibiotics. nih.gov A key enzyme, 2-deoxy-scyllo-inosose (B3429959) synthase (encoded by the kanA gene), initiates this process. devibasnet.com Following the creation of the 2-DOS core, a sequence of glycosylation, amination, and other modification steps are carried out by dedicated enzymes to assemble the final kanamycin structures. researchgate.net
Table 1: Key Enzymes in Kanamycin Biosynthesis
| Gene | Enzyme Product | Function |
|---|---|---|
| kanA | 2-deoxy-scyllo-inosose synthase | Catalyzes the initial step in the formation of the 2-DOS core. devibasnet.com |
| KanF (KanM1) | Glycosyltransferase | Transfers a sugar moiety (either NDP-glucose or NDP-N-acetylglucosamine) to 2-DOS, creating a key branch point in the pathway. nih.gov |
| KanE (KanM2) | Glycosyltransferase | A substrate-flexible enzyme that adds the second sugar unit to various pseudodisaccharide intermediates. researchgate.netresearchgate.net |
| KanJ | α-ketoglutarate-dependent non-heme iron dioxygenase | Part of a two-enzyme system that converts kanamycin B to kanamycin A. nih.gov |
| KanK | NADPH-dependent reductase | Works in conjunction with KanJ to convert kanamycin B to kanamycin A. nih.gov |
Key intermediates in the pathway include 2-deoxy-scyllo-inosose (DOI), 2-deoxystreptamine (2-DOS), paromamine, and neamine (B104775), which are sequentially modified to yield the final kanamycin congeners. researchgate.netoup.com
A pivotal discovery in understanding kanamycin synthesis was the revelation of parallel biosynthetic pathways rather than a single linear route. korea.ac.krnih.gov The central branch point is governed by the substrate promiscuity of the glycosyltransferase KanF. nih.gov This enzyme can utilize two different sugar donors, NDP-glucose and NDP-N-acetylglucosamine, and transfer them to the 2-DOS core. nih.gov
This branching leads to two distinct parallel pathways:
Pathway to Kanamycin A: Initiated by the transfer of NDP-glucose to 2-DOS, forming 2'-hydroxyparomamine. nih.gov
Pathway to Kanamycin B: Initiated by the transfer of NDP-N-acetylglucosamine to 2-DOS, forming paromamine. nih.gov
These initial intermediates are then further modified by subsequent enzymes in their respective pathways. korea.ac.kr The discovery of this parallel architecture was significant, as it contradicted the long-held belief that kanamycin B was a direct precursor to kanamycin A in a linear fashion. nih.govresearchgate.net Instead, research has shown that kanamycin A is synthesized from kanamycin B through the action of the enzymes KanJ and KanK. nih.gov This understanding of parallel routes and key enzymatic conversions has opened new avenues for manipulating the biosynthetic process. korea.ac.krnih.gov
Genetic Engineering Approaches for Kanamycin Biosynthesis Modulation
The detailed understanding of the kanamycin biosynthetic gene cluster has enabled the use of genetic engineering to enhance production and create novel antibiotic derivatives. creative-diagnostics.com
Table 2: Genetic Engineering Strategies for Kanamycin Biosynthesis
| Approach | Description | Outcome |
|---|---|---|
| Gene Cluster Amplification | Increasing the copy number of the entire kanamycin biosynthetic gene cluster. In industrial strains, large-scale amplification (over 36 copies) of a 145-kb DNA segment containing the cluster has been observed. pnas.orgnih.gov | Significantly increased kanamycin production, correlating with the gene copy number. nih.govpnas.org |
| Gene Overexpression | Increasing the expression of specific biosynthetic genes, such as the glycosyltransferases or the kanJ and kanK genes. creative-diagnostics.comnih.gov | Can alter the flux through different pathways, for example, promoting the conversion of kanamycin B to kanamycin A. nih.gov |
| Gene Knockout/Disruption | Inactivating specific genes to block certain pathways and accumulate intermediates or specific final products. creative-diagnostics.comnih.gov | Disruption of the kanJ gene blocked the conversion of kanamycin B to A, resulting in a 12-fold higher yield of kanamycin B. nih.gov |
| Pathway Engineering | Introducing genes from other organisms or exchanging enzymes to produce novel aminoglycosides. korea.ac.kr | Glycosyltransferase exchange has been used to alter the flow through the parallel pathways and synthesize new, highly active antibiotics. korea.ac.krnih.gov |
These metabolic and genetic engineering strategies have been successfully applied to create high-yield strains and to modulate the ratio of kanamycin A and B produced. nih.gov For instance, by disrupting the kanJ gene, researchers were able to create a strain that accumulates kanamycin B, while overexpression of kanJ and kanK minimized kanamycin B as a byproduct, leading to an optimal kanamycin A-producing strain. nih.gov This demonstrates the potential of rational genetic design to control and optimize antibiotic biosynthesis. creative-diagnostics.com
Structural and Physicochemical Characterization of Kanamycin and Its Protonated Forms
Advanced Spectroscopic Characterization
Advanced spectroscopic techniques are pivotal in elucidating the intricate structural and conformational details of complex molecules like kanamycin (B1662678). These methods provide insights into the three-dimensional arrangement of atoms, the nature of chemical bonds, and the molecule's behavior in different environments.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the solution-state structure and conformation of antibiotics. springernature.comresearchgate.net For kanamycin, various one-dimensional (1D) and two-dimensional (2D) NMR methods have been employed to achieve complete proton assignments and understand its conformational preferences. nih.gov
Through the use of homonuclear and heteronuclear 2D NMR experiments, complete proton assignments for kanamycin A have been made at a pH of 6.5. nih.gov The observation of numerous intra-ring Nuclear Overhauser Effects (NOEs) has been crucial in confirming these assignments. nih.gov Multinuclear NMR spectroscopy has also proven effective in determining the individual pKa values of the amino groups in kanamycin B by monitoring the chemical shifts of ¹H, ¹³C, and ¹⁵N as a function of pH. acs.org
| Technique | Application to Kanamycin | Key Findings |
| 2D NMR (Homonuclear & Heteronuclear) | Complete proton assignments of kanamycin A. | Full assignment of ¹H signals at pH 6.5. nih.gov |
| NOESY | Conformational analysis. | Observation of intra-ring NOEs confirms proton assignments. nih.gov |
| Multinuclear NMR (¹H, ¹³C, ¹⁵N) | Determination of individual pKa values. | Enabled the calculation of pKa for each nitrogen atom in kanamycin B. acs.org |
Fourier Transform Infrared (FTIR) spectroscopy is a valuable technique for analyzing the conformational characteristics of molecules by probing their vibrational modes. nih.gov In the context of antibiotics, FTIR can provide a metabolic fingerprint, offering insights into the biochemical changes induced by the compound. nih.gov The analysis of FTIR spectra can help distinguish between different microorganisms and identify antimicrobial resistance by examining characteristic spectral peaks that reflect the molecular vibrations of functional groups. mdpi.com
The FTIR spectrum of kanamycin exhibits characteristic peaks corresponding to its various functional groups. researchgate.net This technique has been developed and validated for the quantitative analysis of kanamycin sulfate (B86663). researchgate.net By analyzing the amide I and amide II bands, information regarding the secondary structure of molecules can be derived. nih.gov
X-ray diffraction provides definitive information about the solid-state structure of molecules and their complexes at an atomic resolution. Studies have been conducted on kanamycin in complex with other macromolecules to understand their binding interactions at a molecular level.
A notable example is the co-crystallization of kanamycin with a TEM-1 β-lactamase variant (BlaKr), an enzyme involved in bacterial resistance. nih.govnih.govresearchgate.net The determination of the structure of this complex is crucial for understanding the activation mechanism of the engineered enzyme. nih.govnih.gov The crystals of the BlaKr-kanamycin complex were grown and diffracted to a high resolution, allowing for detailed structural analysis. nih.govresearchgate.net
| Parameter | BlaKr-Kanamycin Complex |
| Space Group | P2₁2₁2₁ (orthorhombic) nih.govnih.gov |
| Unit-cell parameters (a, b, c) | 47.01 Å, 72.33 Å, 74.62 Å nih.govnih.gov |
| Resolution | 1.67 Å nih.govnih.gov |
| Matthews coefficient (Vₘ) | 2.12 ų Da⁻¹ nih.gov |
| Solvent content | 42.14% nih.gov |
Protonation Equilibria and Charge States of Kanamycin X(3+)
The biological activity of kanamycin is intrinsically linked to its protonation state, as the charged amino groups are crucial for its interaction with biological targets. Kanamycin A, with its four amino groups, can exist in various protonated forms, with the triply protonated state, Kanamycin X(3+), being dominant at physiological pH. researchgate.net
Potentiometric titration is a standard method for determining the acid dissociation constants (pKa) of ionizable groups in a molecule. usu.eduresearchgate.netcreative-bioarray.com This technique involves the gradual addition of an acid or base to a solution of the compound and monitoring the resulting pH changes. creative-bioarray.com
The protonation of kanamycin A sulfate has been studied using potentiometric titrations under varying conditions of ionic strength and temperature. researchgate.net These studies have allowed for the determination of the stepwise protonation constants (pKa values) for the different amino groups within the molecule. researchgate.net
| Amino Group Location | Reported pKa Value |
| C6′ (ring A) | 9.16 researchgate.net |
| C1 (ring B) | 8.27 researchgate.net |
| C3″ (ring C) | 7.52 researchgate.net |
| C3 (ring B) | 6.28 researchgate.net |
Quantum-chemical calculations provide a theoretical framework for understanding the intrinsic properties of molecules, including the preferred sites and energetics of protonation. These computational studies complement experimental findings and offer deeper insights into the factors governing protonation equilibria.
Quantum-chemical studies have been performed on the protonated forms of kanamycin in aqueous solution to determine the relative stability and identify the preferred protonation sites. researchgate.net The results from these calculations are in agreement with experimental data regarding the sequence of protonation of the amino groups. researchgate.net The pKa values for the deprotonation of each amino group of kanamycin A ions have also been calculated using the isodesmic reactions method, showing good correlation with experimental values. researchgate.net Such computational approaches are also used to investigate the structures and binding energies of kanamycin complexes. researchgate.netmdpi.com
Thermodynamics of Protonation for Kanamycin Amino Groups
The protonation of the amino groups of kanamycin A is an exothermic process. researchgate.net The thermodynamics of these protonation events, including the pKa values for each amino group and the associated enthalpy changes, have been investigated through methods like potentiometric titrations. researchgate.net These parameters are fundamental for understanding the solution behavior of kanamycin and predicting its charge state under various conditions.
Studies have determined the pKa values for the individual amino groups of kanamycin A and its analogue, kanamycin B. For kanamycin A, which has four primary amino groups, the reported pKa values at 25°C are 6.28, 8.26, and 9.16, corresponding to different amino groups on the molecule. researchgate.net For the closely related kanamycin B, which has five primary amino groups, the average pKa values have been determined using multinuclear NMR spectroscopy. acs.org The assignment order of these ionization constants for kanamycin B is N-6′ > N-1 > N-3′′ > N-2′ > N-3. acs.org
The protonation of all amino groups in kanamycin A is reported to be exothermic, though the enthalpy of protonation does not necessarily correlate with the basicity of the amino groups as might be seen in simpler polyamines. researchgate.net The heat of ionization for amino groups typically falls in the range of 9-12 kcal/mol. longdom.org
Table 1: Thermodynamic Parameters for Kanamycin Protonation
| Compound | Amino Group | pKa Value |
|---|---|---|
| Kanamycin A | N3 | 6.28 researchgate.net |
| N2 | 8.26 researchgate.net | |
| N1 | 9.16 researchgate.net | |
| Kanamycin B | N-3 | 6.78 acs.org |
| N-2′ | 7.36 acs.org | |
| N-3′′ | 7.65 acs.org | |
| N-1 | 8.10 acs.org | |
| N-6′ | 8.97 acs.org |
Conformational Dynamics and Molecular Flexibility
Kanamycin is a flexible molecule, and its conformation is crucial for its biological activity. mdpi.com The molecule's flexibility allows it to adapt and bind to its targets, such as ribosomal RNA. mdpi.com The conformational dynamics of kanamycin have been studied using computational methods like molecular dynamics (MD) simulations and experimental techniques such as nuclear magnetic resonance (NMR) spectroscopy. mdpi.comnih.gov
MD simulations have shown that kanamycin exhibits significant flexibility, which is reflected in its root-mean-square deviation (RMSD) trends during simulations. mdpi.com This flexibility enables it to bind to different structures through various conformations and binding modes. mdpi.com For instance, when interacting with biological membranes, computational studies have revealed strong hydrogen bonding between the hydroxyl and amino groups of kanamycin and the lipid components. nih.gov
The binding of kanamycin to its targets can induce conformational changes in both the drug and the target molecule. researchgate.netnih.gov For example, the binding of kanamycin A to the E. coli ribosomal decoding site (A-site) has been shown to produce conformational stability in the RNA. researchgate.net Similarly, the interaction of kanamycin with the outer membrane protein TolC from Escherichia coli leads to conformational changes in the protein, which are stabilized by hydrogen bonding and other interactions. nih.govfrontiersin.org Circular dichroism studies have indicated that while the secondary structure of TolC remains largely unchanged upon kanamycin binding, the tertiary structure shows significant alterations. nih.gov
The intrinsic flexibility of kanamycin is a key feature of its molecular behavior, allowing it to interact effectively with a range of biological structures. nih.gov This dynamic nature is essential for its mechanism of action and its ability to navigate cellular environments.
Molecular Mechanisms of Kanamycin Action
Ribosomal Target Binding and Inhibition of Protein Synthesis
Kanamycin's primary mode of action involves binding to the bacterial ribosome, which leads to the inhibition of protein synthesis. drugbank.commcmaster.ca This interaction is characterized by its high affinity and specificity for the 30S ribosomal subunit.
Interaction with the 30S Ribosomal Subunit
Kanamycin (B1662678) binds irreversibly to the 30S ribosomal subunit of bacteria. drugbank.comresearchgate.netp212121.com This binding event is a critical step that initiates a cascade of disruptive effects on the translation process. The interaction interferes with the decoding site on the ribosome, a crucial region for ensuring the accuracy of protein synthesis. drugbank.comp212121.comaksci.com By binding to this site, kanamycin disrupts the normal function of the ribosome, leading to the production of nonfunctional or toxic proteins, which ultimately results in bacterial cell death. drugbank.comresearchgate.netp212121.com
The binding of kanamycin to the 30S subunit can also lead to the breakup of polysomes into nonfunctional monosomes, further halting protein production. drugbank.comp212121.com
Specificity of Binding to 16S rRNA and Ribosomal Proteins (e.g., S12)
The specificity of kanamycin's action is rooted in its precise interaction with components of the 30S subunit. It binds to a specific region of the 16S ribosomal RNA (rRNA) and the ribosomal protein S12. drugbank.comp212121.com The binding site is located in the A-site of the ribosomal decoding region, specifically within helix 44 of the 16S rRNA. asm.org
Kanamycin establishes hydrogen bonds with key nucleotides in the 16S rRNA, including A1408 and G1491. researchgate.netasm.org Specifically, it forms two hydrogen bonds with A1408 and has a stacking interaction with G1491. researchgate.netasm.org These interactions are crucial for the tight binding of the antibiotic. researchgate.net Mutations in these specific nucleotides, such as A1408G, can confer high-level resistance to kanamycin. asm.org The interaction also involves a single amino acid of the S12 protein. drugbank.comp212121.com
Table 1: Key Interactions of Kanamycin with the 30S Ribosomal Subunit
| Interacting Molecule | Specific Binding Site/Residue | Type of Interaction | Reference |
| 16S rRNA | A-site (helix 44) | Hydrogen Bonding | asm.org |
| 16S rRNA | Nucleotide A1408 | Hydrogen Bonding | researchgate.netasm.org |
| 16S rRNA | Nucleotide G1491 | Stacking Interaction | researchgate.netasm.org |
| Ribosomal Protein S12 | Single amino acid | Not specified | drugbank.comp212121.com |
Modulation of mRNA Decoding and Translational Fidelity
A major consequence of kanamycin binding to the ribosome is the misreading of the messenger RNA (mRNA) template. drugbank.commcmaster.cap212121.com This interference with the decoding process leads to a decrease in translational fidelity, causing the incorporation of incorrect amino acids into the growing polypeptide chain. drugbank.comresearchgate.netasm.org The production of these aberrant proteins disrupts cellular function and contributes to the bactericidal effect of the antibiotic. drugbank.comresearchgate.netp212121.com
The presence of kanamycin can enhance the effects of mutations that already decrease translational fidelity, such as in a ΔksgA mutant, leading to increased cell membrane damage. nih.gov Conversely, the absence of the RNA chaperone Hfq, which is involved in ribosome biogenesis, can also lead to decreased translation efficiency and enhanced misreading of mRNA, a defect that is exacerbated by the presence of kanamycin. embopress.org
Influence on Elongation Factor G (EF-G) Function
Kanamycin's inhibitory effects extend to the translocation step of protein synthesis, which is catalyzed by Elongation Factor G (EF-G). mdpi.comwikipedia.org EF-G is a GTPase that facilitates the movement of tRNA and mRNA through the ribosome. wikipedia.orgpnas.org While the primary mechanism of kanamycin resistance often involves mutations in the ribosome itself, mutations in EF-G have also been shown to confer resistance. nih.gov This suggests that kanamycin's presence can interfere with the normal function of EF-G during the elongation cycle. Further evolution of EF-G mutants in the presence of higher kanamycin concentrations can lead to increased resistance, often through secondary mutations in other genes that modulate global transcriptional networks. nih.govresearchgate.net
Interactions with Bacterial Membrane Systems
Beyond its well-established role in targeting the ribosome, kanamycin also interacts with bacterial membrane systems. These interactions are crucial for the antibiotic's entry into the bacterial cell to reach its intracellular target.
Electrostatic and Hydrogen Bonding Interactions with Lipid Bilayers
Kanamycin's interaction with bacterial lipid bilayers is primarily driven by electrostatic forces and hydrogen bonding. researchgate.netnih.govscispace.com As an aminoglycoside, kanamycin possesses hydroxyl and amino groups that can form strong hydrogen bonds with the ester carbonyl and phosphate (B84403) groups of the lipids in the bacterial membrane. researchgate.netnih.gov These interactions can lead to a disordering of the bacterial membrane, which is in contrast to its effect on mammalian membranes, which tend to become stiffer and more ordered upon kanamycin binding. researchgate.netnih.gov The electrostatic interactions are also significant, with the ionized amino groups of kanamycin interacting with the negatively charged phosphate groups of the lipid bilayer. scispace.commdpi.com
Molecular Dynamics Simulations of Kanamycin-Membrane Interactions
Molecular dynamics (MD) simulations have provided significant insights into the atomic-level interactions between kanamycin and bacterial membranes. These computational studies are crucial for understanding the initial steps of antibiotic entry into the bacterial cell.
Simulations have revealed that kanamycin interacts with the bacterial lipid bilayer primarily through strong hydrogen bonding between its hydroxyl and amino groups and the ester carbonyl and phosphate groups of the lipids. researchgate.netnih.gov This interaction is a key initial step in the drug's journey towards its intracellular target. researchgate.net In studies involving Escherichia coli, MD simulations have been used to investigate the binding of kanamycin to outer membrane proteins like TolC. frontiersin.org These simulations indicate that kanamycin binding can stabilize the structural complex of the protein with minimal fluctuations, suggesting a strong and stable interaction. frontiersin.org The binding process involves the formation of multiple hydrogen bonds and salt bridge interactions within the active pocket of the protein. frontiersin.orgnih.gov
Further simulations have explored the translocation of kanamycin through porin channels such as OmpF and OmpC in the outer membrane of E. coli. chemrxiv.orgucl.ac.uk These studies have elucidated the uptake mechanism, showing that despite its size, kanamycin can permeate these channels. chemrxiv.orgacs.org The simulations identified key regions within the porin channels that are crucial for the binding and passage of small molecules like kanamycin. chemrxiv.orgucl.ac.uk The interaction is characterized by strong electrostatic interactions between the positively charged kanamycin and anionic residues within the pore. ucl.ac.uk
The stability of the kanamycin-protein complex is a critical factor. MD simulations have shown that while some initial fluctuations occur, the complex generally stabilizes over time. frontiersin.org This stability is attributed to a network of hydrogen bonds and non-polar interactions that hold the kanamycin molecule within the binding site of the outer membrane protein. frontiersin.orgnih.gov
Table 1: Key Interactions in Kanamycin-Membrane Binding from MD Simulations
| Interacting Molecules | Type of Interaction | Significance | References |
| Kanamycin and Lipid Bilayer | Hydrogen Bonding | Initial binding to the bacterial membrane. researchgate.netnih.gov | researchgate.netnih.gov |
| Kanamycin and TolC Protein | Hydrogen Bonding, Salt Bridges | Stable binding within the efflux pump protein. frontiersin.orgnih.gov | frontiersin.orgnih.gov |
| Kanamycin and OmpF/OmpC Porins | Electrostatic Interactions | Facilitates translocation across the outer membrane. ucl.ac.uk | ucl.ac.uk |
Impact on Membrane Permeability and Integrity
Kanamycin significantly impacts the permeability and integrity of the bacterial cell membrane, a crucial aspect of its bactericidal activity. The interaction of kanamycin with the outer membrane leads to a disruption of its structure. researchgate.net This disruption is a key factor that facilitates the entry of the antibiotic into the cell.
One of the primary ways kanamycin increases membrane permeability is by interacting with lipopolysaccharide (LPS) on the outer membrane of Gram-negative bacteria. creative-diagnostics.com This interaction displaces divalent cations that normally stabilize the LPS layer, leading to a "self-promoted uptake" where the membrane becomes more permeable to the antibiotic itself. nih.gov This increased permeability allows kanamycin to reach its intracellular targets, primarily the ribosome, to inhibit protein synthesis. oup.com
The insertion of misfolded proteins into the cell membrane, a consequence of kanamycin's inhibition of protein synthesis, further compromises membrane integrity. ubc.ca This leads to the formation of pores and a collapse of the membrane potential, resulting in the leakage of essential ions like K+ and Mg2+. creative-diagnostics.com Studies have shown that even at sub-lethal concentrations, kanamycin can cause a loss of cell membrane integrity. ubc.ca
Furthermore, some bacteria exhibit resistance mechanisms that involve altering their membrane permeability to reduce kanamycin uptake. oup.comcreative-diagnostics.com This can include mutations in porin channels, which act as entry points for the antibiotic. creative-diagnostics.com Conversely, some compounds can act synergistically with kanamycin by increasing membrane permeability, thereby enhancing the antibiotic's efficacy. researchgate.net
Table 2: Effects of Kanamycin on Bacterial Membrane Properties
| Effect | Mechanism | Consequence | References |
| Increased Permeability | Interaction with LPS, displacement of divalent cations. nih.gov | Enhanced uptake of kanamycin ("self-promoted uptake"). creative-diagnostics.comnih.gov | creative-diagnostics.comnih.gov |
| Decreased Integrity | Insertion of misfolded proteins, pore formation. ubc.ca | Leakage of ions, collapse of membrane potential. creative-diagnostics.com | creative-diagnostics.comubc.ca |
| Altered Porin Function | Modulation of OmpC and OmpF levels. ubc.ca | Can contribute to transient resistance by reducing permeability. ubc.ca | ubc.ca |
Reactive Oxygen Species Generation Associated with Kanamycin Action
A growing body of evidence suggests that the bactericidal action of kanamycin is not solely due to the inhibition of protein synthesis but is also linked to the generation of reactive oxygen species (ROS). nih.gov ROS are highly reactive molecules, such as superoxide (B77818) anions (O₂⁻), hydrogen peroxide (H₂O₂), and hydroxyl radicals (OH•), that can cause widespread damage to cellular components. nih.govnih.gov
The proposed mechanism involves the idea that bactericidal antibiotics, including kanamycin, induce a common pathway leading to the production of hydroxyl radicals. plos.org This process is thought to be initiated by the disruption of normal metabolic processes, leading to an overstimulation of the electron transport chain and the release of iron from iron-sulfur clusters, which then participates in the Fenton reaction to generate highly toxic hydroxyl radicals. nih.govnih.gov
Studies have shown that treatment with kanamycin can lead to increased levels of intracellular ROS, which in turn causes secondary damage to DNA, lipids, and proteins. pnas.orgmdpi.com For instance, kanamycin-induced mistranslated proteins can lead to lipid peroxidation. pnas.org This ROS-mediated damage contributes significantly to the lethal effects of the antibiotic. mdpi.com
Interestingly, the synergistic effect of certain compounds with kanamycin has been linked to an increase in ROS production. For example, the combination of sanguinarine (B192314) with kanamycin has been shown to increase the uptake of the alkaloid, leading to enhanced ROS production and subsequent cell wall damage. researchgate.net Similarly, alanine (B10760859) has been found to potentiate the killing of antibiotic-resistant bacteria by kanamycin by promoting ROS production. nih.gov
The role of ROS in antibiotic-induced cell death is a complex and sometimes debated topic, with some studies highlighting the importance of experimental conditions in observing these effects. plos.org However, the evidence suggests that ROS generation is a significant secondary mechanism contributing to the bactericidal activity of kanamycin. nih.gov
Table 3: Kanamycin and Reactive Oxygen Species (ROS)
| Phenomenon | Description | Implication | References |
| ROS Generation | Kanamycin treatment induces the production of ROS, particularly hydroxyl radicals. nih.govplos.org | Contributes to the bactericidal effect through oxidative damage. mdpi.com | nih.govplos.orgmdpi.com |
| Secondary Damage | ROS produced cause damage to DNA, lipids, and proteins. pnas.org | Amplifies the lethal effects of the antibiotic beyond protein synthesis inhibition. pnas.org | pnas.org |
| Synergistic Effects | Some compounds enhance kanamycin's efficacy by increasing ROS production. researchgate.netnih.gov | Offers potential strategies to combat antibiotic resistance. researchgate.netnih.gov | researchgate.netnih.gov |
Molecular and Genetic Mechanisms of Kanamycin Resistance
Enzymatic Inactivation of Kanamycin (B1662678)
The most prevalent mechanism of acquired resistance to kanamycin involves the production of aminoglycoside-modifying enzymes (AMEs). frontiersin.org These enzymes catalyze the covalent modification of the kanamycin molecule at specific hydroxyl or amino groups. creative-diagnostics.com This structural alteration prevents the antibiotic from effectively binding to its ribosomal target, thereby rendering it inactive. frontiersin.orgasm.org These enzymes are typically classified into three main families based on the type of chemical group they transfer. mdpi.comasm.org
Aminoglycoside Acetyltransferases (AACs) are enzymes that mediate resistance by transferring an acetyl group from a donor molecule, acetyl-coenzyme A (acetyl-CoA), to an amino group on the kanamycin molecule. asm.orgasm.org The modification of kanamycin by AACs prevents the antibiotic from binding to the ribosome. creative-diagnostics.com
Several subfamilies of AACs are known to confer resistance to kanamycin.
AAC(3): This was one of the first described families of AACs and is known to confer resistance to kanamycin, gentamicin, and tobramycin (B1681333). mdpi.com
AAC(6'): The AAC(6') family is the most common among clinical isolates. mdpi.com Enzymes like AAC(6')-I are associated with resistance to a broad range of aminoglycosides, including kanamycin, amikacin (B45834), and tobramycin. asm.org The structure of AAC(6')-Im, a homolog of AAC(6')-Ie, has been resolved in complex with kanamycin A. This structure reveals that the antibiotic binds in a shallow, positively-charged pocket, positioning the 6'-amino group for efficient nucleophilic attack on the acetyl-CoA cofactor. rcsb.orgnih.gov
Atypical AACs: An interesting case is the AAC(6')-29b enzyme, which confers resistance despite having extremely weak acetyltransferase activity. Mechanistic studies have shown that this enzyme confers resistance by tightly binding to and sequestering aminoglycosides like kanamycin, rather than through efficient enzymatic turnover. asm.org This high-affinity binding prevents the drug from reaching its ribosomal target. asm.org
Aminoglycoside Phosphotransferases (APHs), also known as aminoglycoside kinases, are a major family of AMEs that inactivate kanamycin by transferring a phosphate (B84403) group from a nucleoside triphosphate, typically ATP, to a hydroxyl group on the antibiotic. frontiersin.orgasm.org They are the second most abundant family of AMEs. mdpi.com
The most clinically significant APH enzymes in kanamycin resistance include:
APH(3'): This group of enzymes is a primary cause of resistance to kanamycin and other aminoglycosides that possess a 3'-hydroxyl group, such as neomycin. asm.orguniprot.org APH(3')-IIIa is a well-studied member of this family and is often used as a genetic marker for resistance. mdpi.com The presence of genes like aph(3')-IIIa is directly linked to kanamycin resistance. researchgate.net
APH(2"): These enzymes phosphorylate the 2"-hydroxyl group of 4,6-disubstituted aminoglycosides, a group that includes kanamycin, gentamicin, and tobramycin. asm.orgnih.gov The bifunctional enzyme AAC(6’)-Ie-APH(2”)-Ia, found in Enterococcus faecalis, demonstrates broad substrate specificity and confers resistance to kanamycin. mdpi.com A novel enzyme, APH(2")-If, identified in Campylobacter jejuni, also confers high-level resistance to kanamycin and other 4,6-disubstituted aminoglycosides. asm.org
Aminoglycoside Nucleotidyltransferases (ANTs), or adenylyltransferases, catalyze the ATP-dependent transfer of an adenylyl group (adenosine monophosphate, AMP) to a hydroxyl group on the kanamycin molecule. csic.esfrontiersin.org This adenylation reaction also leads to the inactivation of the antibiotic. asm.org
Key ANTs involved in kanamycin resistance include:
ANT(2"): The ANT(2")-Ia enzyme is a prevalent resistance factor in Gram-negative pathogens, conferring resistance to gentamicin, tobramycin, and kanamycin. asm.orgrcsb.org Structural and mechanistic studies show that ANT(2")-Ia uses two magnesium ions in its active site to facilitate the direct transfer of AMP from ATP to the 2"-hydroxyl group of the antibiotic. asm.orgrcsb.org
ANT(4'): This enzyme modifies the 4'-hydroxyl group of kanamycin A. csic.esfrontiersin.org Mechanistic studies using quantum and molecular mechanics (QM/MM) have detailed the inactivation process catalyzed by ANT(4'). csic.esfrontiersin.orgresearchgate.netnih.gov
| Enzyme Family | Specific Enzyme Example | Modification Site on Kanamycin | Cofactor | Mechanism of Action |
|---|---|---|---|---|
| Aminoglycoside Acetyltransferases (AACs) | AAC(3), AAC(6')-I | Amino groups (e.g., 3-NH₂, 6'-NH₂) | Acetyl-CoA | Transfers an acetyl group to an amino function on the antibiotic. asm.org |
| Aminoglycoside Phosphotransferases (APHs) | APH(3')-IIIa, APH(2")-If | Hydroxyl groups (e.g., 3'-OH, 2"-OH) | ATP or GTP | Transfers a phosphate group to a hydroxyl function on the antibiotic. mdpi.comasm.org |
| Aminoglycoside Nucleotidyltransferases (ANTs) | ANT(2")-Ia, ANT(4')-Ia | Hydroxyl groups (e.g., 2"-OH, 4'-OH) | ATP | Transfers an adenylyl group (AMP) to a hydroxyl function on the antibiotic. csic.esrcsb.org |
Beyond the three canonical AME families, other enzymatic modifications can lead to reduced susceptibility to kanamycin. One such mechanism involves the catalase-peroxidase enzyme KatG. acs.orgnih.govnih.govfigshare.com Research has shown that KatG can use kanamycin as an electron donor in its peroxidase cycle. acs.orgnih.gov This process results in the oxidation of kanamycin, involving the addition of a single oxygen atom. acs.orgnih.gov The resulting oxidized kanamycin molecule is a less effective antibiotic, thus providing the bacterium with a form of tolerance or reduced susceptibility. acs.orgnih.govproteopedia.org
Detailed mechanistic studies have provided insight into how AMEs inactivate kanamycin. For ANT(4'), computational studies have elucidated the reaction pathway for the transfer of the adenylyl group from ATP to the 4'-hydroxyl of kanamycin. csic.esfrontiersin.orgcsic.es These studies show a concerted mechanism where a glutamate (B1630785) residue (Glu145) in the enzyme's active site assists in the activation of the hydroxyl group for nucleophilic attack on the ATP molecule. csic.esfrontiersin.orgnih.gov The calculated energy barrier for this reaction is low (12.2 kcal·mol⁻¹), indicating an efficient catalytic process. csic.esnih.gov
For ANTs like ANT(2")-Ia, catalysis is dependent on magnesium ions and a key aspartate residue (Asp86) that acts as a catalytic base. asm.orgrcsb.org In the case of AACs, structural biology has revealed how enzymes like AAC(6')-Im create a binding pocket that optimally positions kanamycin for acetylation. rcsb.orgnih.gov In contrast, some enzymes, like AAC(6')-29b, employ a non-catalytic mechanism of high-affinity binding and sequestration to achieve resistance. asm.org
Alterations in Ribosomal Target Sites
A second major mechanism of kanamycin resistance involves genetic mutations that alter the antibiotic's binding site on the bacterial ribosome. frontiersin.orgcreative-diagnostics.com Kanamycin functions by binding to the 30S ribosomal subunit, specifically to a region of the 16S ribosomal RNA (rRNA) known as the A-site, or decoding site. asm.orgweizmann.ac.il This binding disrupts protein synthesis. creative-diagnostics.com Mutations in the gene encoding the 16S rRNA (rrs) can reduce the binding affinity of kanamycin, conferring resistance. creative-diagnostics.comasm.org
High-level resistance to kanamycin is frequently associated with specific point mutations in a highly conserved region of the 16S rRNA. asm.orgnih.gov
A1408G Mutation: The most commonly cited mutation confers high-level resistance to kanamycin and amikacin in various bacteria, including Mycobacterium tuberculosis. asm.orgnih.gov This mutation involves a transition from adenine (B156593) (A) to guanine (B1146940) (G) at the position corresponding to nucleotide 1408 in Escherichia coli 16S rRNA. nih.govasm.orgnih.gov This single nucleotide change is sufficient to dramatically decrease the binding affinity of kanamycin to the ribosome. asm.org
Other Mutations: While less frequent in clinical isolates, other mutations in this region have been identified. For example, an in-vitro generated U1406A mutation in M. tuberculosis was shown to confer kanamycin resistance, although it also led to highly attenuated virulence. asm.org In Borrelia burgdorferi, an A1402G mutation (homologous to E. coli A1408) conferred over 90-fold resistance to kanamycin. asm.org Spontaneous mutations in the plastid 16S rRNA of alfalfa at a site corresponding to E. coli's 1408 have also been shown to result in kanamycin-resistant plants. uga.edu
Because bacteria often have multiple copies of the rrs gene, the level of resistance can depend on the number of mutated copies. However, organisms like M. tuberculosis have only a single rRNA operon, meaning a single point mutation can result in high-level, stable resistance. asm.orgnih.gov
| Mutation (E. coli numbering) | Organism(s) | Effect on Resistance | Reference |
|---|---|---|---|
| A1408G | Mycobacterium tuberculosis, E. coli | High-level resistance to kanamycin and amikacin. nih.gov | nih.govnih.gov |
| A1402G | Borrelia burgdorferi | >90-fold resistance to kanamycin. asm.org | asm.org |
| U1406A | Mycobacterium tuberculosis (in vitro) | Confers kanamycin resistance but attenuates virulence. asm.org | asm.org |
| A1408C | Medicago sativa (alfalfa) plastid | Confers kanamycin resistance. uga.edu | uga.edu |
Efflux Pump Systems in Kanamycin Resistance
Efflux pumps are membrane-bound protein complexes that actively transport toxic compounds, including antibiotics like kanamycin, out of the bacterial cell. creative-diagnostics.comfrontiersin.org By reducing the intracellular concentration of the drug, these pumps prevent it from reaching its ribosomal target in sufficient quantities to be effective. frontiersin.org This mechanism is a significant contributor to both intrinsic and acquired multidrug resistance in bacteria. asm.org Several families of efflux pumps are involved in kanamycin resistance, with the Major Facilitator Superfamily (MFS) and the Resistance-Nodulation-Division (RND) family being particularly prominent. creative-diagnostics.com
The Major Facilitator Superfamily (MFS) is one of the largest groups of secondary membrane transporters found in bacteria. nih.gov MFS pumps are energized by the proton motive force (the electrochemical gradient of protons across the membrane) to expel substrates. mcmaster.ca While many MFS transporters are involved in nutrient uptake, a number of them function as multidrug efflux pumps. nih.gov In Gram-negative bacteria, MFS pumps can function as single-component transporters in the inner membrane or form tripartite complexes that span the entire cell envelope. nih.gov These pumps contribute to resistance against a variety of antimicrobial agents, including kanamycin. frontiersin.org
The Resistance-Nodulation-Division (RND) family of efflux pumps is a primary driver of multidrug resistance in Gram-negative bacteria. oup.com RND pumps are complex tripartite systems that consist of three components: an inner membrane transporter (the RND protein itself), a periplasmic adaptor protein, and an outer membrane channel. mdpi.com This structure allows the pump to capture substrates from the cytoplasm or periplasm and expel them directly into the external environment, making them highly efficient. asm.org
Prominent examples include the AcrAB-TolC system in Escherichia coli and the MexAB-OprM system in Pseudomonas aeruginosa. oup.com Specifically for kanamycin, the RND pump AcrD in E. coli has been shown to induce adaptive resistance to the antibiotic. redalyc.org Overexpression of these RND pumps is a major factor in the high levels of intrinsic and acquired antibiotic resistance seen in many clinical pathogens. asm.org
Table 2: Major Efflux Pump Families in Kanamycin Resistance
| Family | Energy Source | Structure | Examples | Role in Kanamycin Resistance |
| Major Facilitator Superfamily (MFS) | Proton Motive Force | Single or multi-component transporters. nih.gov | EmrB, MdfA (E. coli) | Contributes to multidrug resistance, including kanamycin. frontiersin.orgmicropspbgmu.ru |
| Resistance-Nodulation-Division (RND) | Proton Motive Force | Tripartite complex spanning inner and outer membranes. mdpi.com | AcrD, AcrAB-TolC (E. coli), MexAB-OprM (P. aeruginosa) | A primary mechanism of high-level, multidrug resistance; AcrD is specifically linked to kanamycin efflux. oup.comredalyc.org |
The expression of efflux pump genes is tightly controlled by regulatory genetic networks. oup.com These genes are often organized into operons that are controlled by local repressor or activator proteins. nih.govplos.org Mutations in these regulatory genes or exposure to stress signals, such as sub-inhibitory concentrations of antibiotics, can lead to the overexpression of the pumps and subsequent resistance. oup.com
For example, in E. coli, the two-component regulatory systems CpxAR and BaeSR can induce the expression of the acrD RND pump in response to kanamycin. iberoamjmed.com The protein AcrS also acts as a regulator of acrD expression. redalyc.org Studies in Mycobacterium tuberculosis using RNA sequencing have shown that exposure to kanamycin results in significant changes in the expression levels of dozens of putative efflux pump and regulatory genes, highlighting a complex, regulated response to the antibiotic. ingentaconnect.com This adaptive regulation allows bacteria to fine-tune their resistance levels in response to environmental threats. plos.org
Permeability Barriers and Extracellular Resistance
Bacterial resistance to kanamycin is not solely reliant on intracellular mechanisms such as enzymatic modification or target site alteration. The ability of bacteria to limit the uptake of kanamycin across their cell envelope or to neutralize the antibiotic extracellularly represents a critical first line of defense. These mechanisms, centered on permeability barriers and extracellular components, effectively reduce the intracellular concentration of the antibiotic, thereby diminishing its therapeutic efficacy.
In Gram-negative bacteria, the outer membrane serves as a formidable barrier to the influx of many substances, including antibiotics. nih.gov Hydrophilic antibiotics like kanamycin primarily traverse this barrier through water-filled channels formed by proteins known as porins. nih.gov Consequently, alterations in the expression or function of these porins can significantly impact bacterial susceptibility to kanamycin.
Research has shown that bacteria can modulate their porin profile to restrict antibiotic entry. ubc.ca For instance, in Escherichia coli, the two major outer membrane porins are OmpC and OmpF. ubc.ca These porins form hydrophilic pores that allow for the non-specific transport of solutes, including certain antibiotics. ubc.ca Studies have demonstrated that exposure to sub-inhibitory concentrations of kanamycin can lead to an increase in the relative levels of OmpC compared to OmpF. ubc.ca This shift is significant because OmpC forms a smaller pore than OmpF, thereby excluding larger hydrophilic antibiotics that could otherwise permeate through the OmpF channel. ubc.ca
Furthermore, the complete loss or severe reduction of major porins is a common resistance mechanism observed in clinical isolates. nih.gov In addition to the modulation of major porins like OmpC and OmpF, the expression levels of other outer membrane proteins have been linked to kanamycin resistance. Proteomic analyses of kanamycin-resistant E. coli have revealed the downregulation of several outer membrane proteins, including OmpW and MipA. nih.govoup.com The deletion of the gene for MipA, a murein lytic transglycosylase-interacting protein, resulted in a notable increase in the minimum inhibitory concentration (MIC) of kanamycin, indicating its role in facilitating antibiotic susceptibility. oup.com Conversely, the upregulation of proteins like TolC, an outer membrane channel involved in efflux systems, has been observed in kanamycin-resistant strains. oup.com
**Table 1: Outer Membrane Proteins Implicated in Kanamycin Resistance in *E. coli***
| Protein | Change in Expression in Resistant Strains | Consequence of Change | Reference |
|---|---|---|---|
| OmpC | Increased | Favors exclusion of larger antibiotics | ubc.ca |
| OmpF | Decreased | Reduces entry of hydrophilic antibiotics | ubc.ca |
| OmpW | Downregulated | Contributes to resistance | nih.gov |
| MipA | Downregulated | Increased resistance (deletion leads to higher MIC) | oup.com |
| TolC | Upregulated | Potentially increased efflux | oup.com |
| Tsx | Upregulated | - | oup.com |
| OstA | Upregulated | - | oup.com |
| FadL | Downregulated | - | oup.com |
The production of an extracellular capsule, composed of polysaccharides (CPS), is another significant factor in bacterial resistance to kanamycin. ubc.caubc.ca This capsule acts as a physical barrier, impeding the diffusion of antibiotics to the bacterial cell surface. frontiersin.org Studies have shown a direct correlation between the thickness of the bacterial capsule and the level of antibiotic resistance. ubc.caubc.ca
In Escherichia coli B23, for example, pretreatment with sub-lethal doses of kanamycin has been observed to induce a significant increase in the production of capsular polysaccharide. ubc.caubc.ca This adaptive response correlates with increased resistance to subsequent lethal doses of the antibiotic. ubc.caubc.ca Conversely, when capsule production is inhibited, for instance by growing the bacteria in the presence of sodium salicylate, the cells become more susceptible to kanamycin. ubc.ca This demonstrates the protective role of the capsule against aminoglycosides.
The capsular polysaccharide not only provides a general barrier but can also play a role in preventing the uptake of specific classes of antibiotics. ubc.ca It is thought that the capsule can directly interfere with the interaction between aminoglycosides and the bacterial outer membrane, thus preventing their entry into the cell. ubc.cafrontiersin.org This mechanism of resistance is particularly important in hypervirulent strains of bacteria like Klebsiella pneumoniae, where the capsule is a major virulence factor that also contributes to multidrug resistance. dovepress.com
Table 2: Effect of Capsular Polysaccharide (CPS) on Kanamycin Resistance in E. coli B23
| Experimental Condition | Observation | Implication for Resistance | Reference |
|---|---|---|---|
| Pre-treatment with sub-lethal kanamycin | Increased CPS production | Increased resistance to lethal kanamycin doses | ubc.caubc.ca |
| Growth with sodium salicylate | Decreased CPS production | Increased susceptibility to kanamycin | ubc.ca |
| Untreated cells | Baseline CPS production | Baseline susceptibility | ubc.caubc.ca |
Horizontal Gene Transfer of Resistance Determinants
The rapid dissemination of kanamycin resistance among bacterial populations is largely facilitated by horizontal gene transfer (HGT). creative-diagnostics.comcreative-diagnostics.com HGT is the movement of genetic material between organisms other than by vertical transmission from parent to offspring. The primary mechanisms for HGT of antibiotic resistance genes are transformation, transduction, and conjugation. plos.org
Conjugation, mediated by mobile genetic elements such as plasmids, is a major route for the spread of kanamycin resistance genes. creative-diagnostics.comcreative-diagnostics.complos.org These plasmids often carry not only kanamycin resistance determinants, such as the aph(3')-IIa gene which encodes an aminoglycoside phosphotransferase, but also genes conferring resistance to other classes of antibiotics. creative-diagnostics.com The co-localization of multiple resistance genes on a single mobile element allows for the simultaneous transfer of a multidrug-resistant phenotype.
Transposons and integrons are other mobile genetic elements that play a crucial role in the dissemination of kanamycin resistance. creative-diagnostics.comcreative-diagnostics.com These elements can "jump" between different DNA molecules, such as from a plasmid to the bacterial chromosome, or between different plasmids. Integrons are genetic platforms that can capture and express gene cassettes, including those encoding antibiotic resistance. The presence of kanamycin resistance gene cassettes within integrons, which are themselves often located on plasmids or transposons, further accelerates the spread of resistance.
Concerns have also been raised about the potential for HGT of antibiotic resistance markers from genetically modified plants to environmental and clinically relevant bacteria. nih.gov While the risk is considered low, the possibility of such transfer events underscores the broad and interconnected nature of the resistome. nih.govsrce.hr
Stress Response Mechanisms and Kanamycin Tolerance
Bacterial tolerance to antibiotics is a phenomenon where bacteria can survive transient exposure to high concentrations of an antibiotic without any genetic mutation conferring resistance. frontiersin.org This phenotypic resistance is often linked to the activation of bacterial stress responses. ubc.ca
The stringent response is a global regulatory network in bacteria that is activated in response to nutrient starvation, particularly amino acid limitation. ubc.caubc.ca This response is mediated by the alarmone guanosine (B1672433) tetraphosphate (B8577671) (ppGpp). ubc.ca Activation of the stringent response, for example by inducing amino acid starvation with valine, has been shown to confer a transient, adaptive resistance to kanamycin in Escherichia coli. ubc.ca The accumulation of ppGpp leads to a shutdown of many cellular processes, including protein synthesis and cell growth, which may indirectly protect the cell from the lethal effects of antibiotics that target these processes. frontiersin.orgubc.ca However, some studies suggest that while the stringent response can decrease susceptibility to kanamycin, it may not be sufficient to develop full cross-tolerance. ubc.ca A knockout of the relA gene, which is involved in ppGpp synthesis, can lead to diminished growth rates and increased fitness costs when exposed to kanamycin, highlighting the importance of this pathway in managing antibiotic stress. nih.gov
The phosphotransferase system (PTS) and the cAMP-Crp regulatory system have also been implicated in a broadly applicable, stress-mediated bacterial death pathway. pnas.org Mutations in genes of the PTS, such as ptsI, have been shown to reduce killing by a variety of antimicrobials, including kanamycin, indicating that metabolic state is closely linked to antibiotic tolerance. pnas.org
Chemical Synthesis and Derivatization of Kanamycin
Synthetic Methodologies for Kanamycin (B1662678) Core Structure Modifications
Altering the core structure of kanamycin is a key strategy in the development of new antibiotics with enhanced efficacy, particularly against resistant bacterial strains. Such modifications necessitate precise and often complex synthetic strategies to control regioselectivity.
The transformation of existing functional groups, especially the hydroxyl and amino moieties, is a fundamental approach to generating novel kanamycin analogs.
Azidation: A primary method for introducing new functionalities is through the conversion of hydroxyl groups to azides, which can then serve as precursors to amines. The 6"-position's primary hydroxyl group is a common site for this modification. The synthetic route generally involves two main steps:
Sulfonylation: The targeted hydroxyl group is first activated by converting it into a proficient leaving group. This is accomplished by reacting N-protected kanamycin with a sulfonyl chloride, such as p-toluenesulfonyl chloride or the more sterically hindered 2,4,6-triisopropylbenzenesulfonyl (TIBS) chloride, in a solvent like pyridine. nih.gov
Nucleophilic Substitution: The resulting sulfonate ester is subsequently displaced by an azide (B81097) anion, typically from sodium azide, to form the 6"-azido-kanamycin derivative. publish.csiro.au
This azido-functionalized intermediate can be further elaborated through reactions like azide-alkyne cycloadditions or reduced to a 6"-amino group for subsequent modifications. publish.csiro.au
Amination: The introduction of amino groups can be achieved through the reduction of azides or by direct substitution reactions. For example, a 6"-azide can be converted to a 6"-primary amine via catalytic hydrogenation. publish.csiro.au This new amino group can then undergo further reactions, such as amide bond formation through coupling with carboxylic acids. publish.csiro.au The regioselective modification of kanamycin's intrinsic amino groups (N-1, N-3, N-6', and N-3'') is also a significant area of research to probe their influence on antibacterial potency and evasion of resistance mechanisms. nih.govresearchgate.net One method to achieve regioselectivity involves the use of copper ions to form a temporary complex, which directs the acylation of specific amino groups, such as the 1-N or 6'-N positions, with amino acids. nih.gov
The presence of multiple reactive amino and hydroxyl groups on the kanamycin scaffold makes regioselective modification challenging. Consequently, the strategic use of protecting groups is essential to mask certain reactive sites while transformations are carried out at others. nih.govpublish.csiro.au
Amino Group Protection: Several protecting groups are commonly employed to temporarily block the amino functionalities:
Carbobenzyloxy (Cbz): This group is typically introduced using benzyl (B1604629) chloroformate (CbzCl) in a basic medium and is readily removed by catalytic hydrogenation. nih.gov
tert-Butoxycarbonyl (Boc): Installed with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O), the Boc group is stable to a wide range of reaction conditions but is efficiently cleaved by strong acids, such as trifluoroacetic acid (TFA). nih.govpublish.csiro.au
The use of different protecting groups with distinct removal conditions allows for orthogonal protection strategies. jocpr.comiris-biotech.debiosynth.com This enables the sequential modification of various positions on the kanamycin molecule. For example, studies have shown that the Cbz group at the N-3" position can be selectively removed under milder basic conditions, a process that involves a cyclic carbamate (B1207046) intermediate. researchgate.net
Hydroxyl Group Protection: While the primary 6"-hydroxyl group is often activated for substitution rather than protected, other hydroxyl groups can be masked, for instance as silyl (B83357) ethers, to prevent their interference in reactions targeting the amino groups. jocpr.com
| Protecting Group | Reagent for Introduction | Conditions for Removal | Target Functional Group |
|---|---|---|---|
| Carbobenzyloxy (Cbz) | Benzyl chloroformate (CbzCl) | Catalytic Hydrogenation | Amino |
| tert-Butoxycarbonyl (Boc) | Di-tert-butyl dicarbonate ((Boc)₂O) | Trifluoroacetic Acid (TFA) | Amino |
Investigations into the structure-activity relationship of kanamycin have revealed that the entire trisaccharide structure may not be indispensable for its antibacterial properties. This has spurred the synthesis of fragments of the kanamycin molecule to pinpoint the minimal structural elements required for bioactivity. A significant achievement in this area is the synthesis of the kanamycin ring II/III fragment. This pseudo-disaccharide has been demonstrated to be a promising new template for aminoglycoside development, as it maintains antibacterial activity, including against certain resistant bacterial strains. This deconstructive-reconstructive approach provides a rational basis for designing novel antibiotics that can potentially bypass established resistance mechanisms.
Derivatization for Analytical and Research Purposes
Kanamycin's high polarity and lack of a significant chromophore make its detection by standard analytical methods like High-Performance Liquid Chromatography (HPLC) with UV detection challenging. To overcome this, derivatization is commonly employed to modify its chemical properties, primarily by targeting its primary amine functionalities.
Derivatization can be carried out either before the sample is injected into the HPLC system (pre-column) or after the components have been separated by the column but before detection (post-column).
o-Phthalaldehyde (OPA): OPA is a well-established derivatizing agent that reacts with primary amines in the presence of a thiol compound to yield intensely fluorescent isoindole products. This reaction is rapid and can be used in both pre- and post-column setups, dramatically enhancing the sensitivity of fluorescence-based detection.
Phenylisocyanate (PIC): In pre-column derivatization, PIC reacts with the primary amino groups of kanamycin to yield phenylurea derivatives. This process not only introduces a UV-absorbing chromophore into the molecule, facilitating its detection, but also increases its hydrophobicity, making it more amenable to separation by reversed-phase liquid chromatography.
| Derivatization Reagent | Technique | Purpose |
|---|---|---|
| o-Phthalaldehyde (OPA) | Pre- or Post-Column | Introduces a fluorophore for fluorescence detection. |
| Phenylisocyanate (PIC) | Pre-Column | Introduces a chromophore for UV detection and modifies polarity for RP-HPLC. |
As an alternative to covalent modification, borate (B1201080) complexation offers a simpler method for enhancing kanamycin's detectability. In an alkaline environment, the cis-diol functionalities within the sugar rings of kanamycin can form stable complexes with borate ions. This complexation alters the electronic structure of the molecule sufficiently to allow for direct UV detection, obviating the need for a separate derivatization step to introduce a chromophore. This technique provides a more straightforward and rapid analytical method for the quantification of kanamycin A.
Design and Synthesis of Semisynthetic Kanamycin X Derivatives (e.g., 1-N-AHBA-kanamycin X)
The emergence of bacterial resistance to kanamycin and other aminoglycoside antibiotics, primarily due to the enzymatic modification of the antibiotic scaffold, has necessitated the development of semisynthetic derivatives capable of evading these resistance mechanisms. One of the most successful strategies has been the modification at the N-1 position of the 2-deoxystreptamine (B1221613) (2-DOS) ring. The design of 1-N-(S)-4-amino-2-hydroxybutyryl-kanamycin X (1-N-AHBA-kanamycin X) is based on the structure of amikacin (B45834), a highly successful semisynthetic aminoglycoside derived from kanamycin A.
The rationale behind the addition of the (S)-4-amino-2-hydroxybutyryl (AHBA) side chain at the N-1 position is its ability to sterically hinder the approach of aminoglycoside-modifying enzymes (AMEs) that target other positions on the antibiotic, such as the 3'-hydroxyl group (phosphoryltransferases) and the 6'-amino group (acetyltransferases). This modification effectively restores the antibiotic's ability to bind to its ribosomal target in resistant bacteria.
The synthesis of 1-N-AHBA-kanamycin X, while not extensively detailed in publicly available literature, can be conceptualized based on established methods for the regioselective N-acylation of kanamycins. A key challenge in the synthesis of such derivatives is the presence of multiple amino groups with similar reactivity on the kanamycin scaffold. To achieve regioselectivity at the N-1 position, a common strategy involves the use of protecting groups and metal-ion complexation.
A plausible synthetic route would involve the following key steps:
Protection of Amino Groups: The amino groups at the 6' and 3" positions of kanamycin X are selectively protected. This can be achieved through various chemical methods, such as the use of carbobenzyloxy (Cbz) or tert-butoxycarbonyl (Boc) protecting groups under controlled reaction conditions.
Regioselective N-1 Acylation: With the other primary amino groups masked, the N-1 amino group of the 2-DOS ring is then acylated with an activated form of (S)-4-amino-2-hydroxybutyric acid. The AHBA moiety itself would have its amino group protected (e.g., as an N-Cbz derivative) to prevent self-polymerization and ensure the desired amide bond formation. The coupling reaction is typically facilitated by a peptide coupling agent.
Deprotection: The final step involves the removal of all protecting groups from the amino functions on both the kanamycin X scaffold and the AHBA side chain. This is usually accomplished through catalytic hydrogenation or acidolysis, depending on the protecting groups used, to yield the final product, 1-N-AHBA-kanamycin X.
Enzymatic and chemoenzymatic approaches have also been explored for the synthesis of amikacin and its analogs, and such methods could potentially be adapted for the synthesis of 1-N-AHBA-kanamycin X. acs.org These methods offer the advantage of high regioselectivity, potentially reducing the need for extensive protection and deprotection steps.
Structure-Activity Relationship Studies of Kanamycin Analogs
Structure-activity relationship (SAR) studies of kanamycin analogs have been instrumental in understanding the molecular basis of their antibacterial activity and for the rational design of new derivatives with improved efficacy, particularly against resistant strains. These studies have revealed that modifications at specific positions on the kanamycin scaffold can have a profound impact on their interaction with the bacterial ribosome and their susceptibility to inactivating enzymes.
Key findings from SAR studies on kanamycin analogs include:
N-1 Position of the 2-DOS Ring: Acylation of the N-1 amino group with the AHBA side chain, as seen in amikacin and its analogs, is a critical modification for overcoming resistance mediated by several AMEs. nih.gov This bulky side chain does not significantly interfere with ribosomal binding but effectively blocks the action of enzymes that modify the 3'-hydroxyl and 6'-amino groups.
6'-Position: The amino group at the 6'-position is a primary target for aminoglycoside acetyltransferases (AACs). Modification or removal of this group can influence the antibiotic's susceptibility to this class of enzymes. For instance, replacement of the 6'-amino group with a hydroxyl group can decrease antibacterial activity.
3'- and 4'-Positions: The hydroxyl groups at the 3' and 4' positions are targets for aminoglycoside phosphotransferases (APHs) and adenylyltransferases (ANTs). Deoxygenation at these positions, as seen in tobramycin (B1681333) (3'-deoxy kanamycin B), can prevent enzymatic inactivation and enhance antibacterial activity.
The following tables present hypothetical yet representative Minimum Inhibitory Concentration (MIC) data for kanamycin X and its derivatives against susceptible and resistant bacterial strains, illustrating the principles of SAR.
| Compound | Escherichia coli ATCC 25922 MIC (µg/mL) | Staphylococcus aureus ATCC 29213 MIC (µg/mL) | Pseudomonas aeruginosa ATCC 27853 MIC (µg/mL) |
|---|---|---|---|
| Kanamycin X | 1 | 0.5 | 4 |
| 1-N-AHBA-kanamycin X | 1 | 0.5 | 2 |
| 6'-acetyl-kanamycin X | 32 | 16 | 64 |
| 3'-deoxy-kanamycin X | 0.5 | 0.25 | 2 |
| Compound | E. coli (produces AAC(6')) MIC (µg/mL) | S. aureus (produces APH(3')) MIC (µg/mL) | P. aeruginosa (produces multiple AMEs) MIC (µg/mL) |
|---|---|---|---|
| Kanamycin X | >128 | 64 | >256 |
| 1-N-AHBA-kanamycin X | 4 | 2 | 16 |
| 6'-acetyl-kanamycin X | >128 | >128 | >256 |
| 3'-deoxy-kanamycin X | >128 | 1 | 128 |
Complexation and Interaction Studies of Kanamycin X 3+ with Molecular Systems
Metal Ion Complexation Chemistry
Kanamycin (B1662678), an aminoglycoside antibiotic, possesses multiple hydroxyl and amino groups that can act as potential binding sites for metal ions. The coordination chemistry of kanamycin with transition metals, particularly copper(II), has been a subject of significant research.
Binding Affinity and Stoichiometry with Transition Metal Ions (e.g., Cu(II))
Potentiometric studies have established the affinity of kanamycin A for several transition metal ions, with a notable preference for copper(II) over other ions like iron(III), nickel(II), cobalt(II), and zinc(II). nih.gov The complexation of Cu(II) with kanamycin is a complex process, forming various mononuclear species with stoichiometries ranging from CuH₂L to CuH₋₂L. researchgate.net At a pH above 6, the amino and hydroxyl groups of ring A of kanamycin A participate in the binding, anchoring the Cu(II) ion. researchgate.net Electrochemical studies have indicated that Cu(II) and kanamycin can form a stoichiometric complex with a chemical ratio of 2:1. researchgate.net
The binding affinity of metal ions to proteins can be quantified by the dissociation constant (Kd). For instance, in studies with human dipeptidyl peptidase III, Cu(II) showed a picomolar affinity, which was an order of magnitude higher than that of Zn(II) and three orders of magnitude higher than Co(II). mdpi.com While not directly measuring kanamycin's affinity, these studies on other biological molecules highlight the strong binding potential of Cu(II).
| Metal Ion | Stoichiometry (Metal:Kanamycin) | Key Findings | References |
|---|---|---|---|
| Cu(II) | 2:1 | Forms a stable complex. researchgate.net | researchgate.net |
| Cu(II) | Mononuclear complexes (CuH₂L to CuH₋₂L) | Binding involves amino and hydroxyl groups of ring A at pH > 6. researchgate.net | researchgate.net |
| Fe(III), Ni(II), Co(II), Zn(II) | - | Kanamycin A shows a higher affinity for Cu(II) compared to these ions. nih.gov | nih.gov |
Spectroscopic and Computational Characterization of Kanamycin-Metal Complexes
A variety of spectroscopic techniques and computational methods have been employed to characterize the structure and properties of kanamycin-metal complexes. These methods provide detailed information about the coordination environment of the metal ion and the conformational changes in the kanamycin molecule upon complexation.
Spectroscopic techniques such as UV-visible, circular dichroism (CD), electron paramagnetic resonance (EPR), and cyclic voltammetry (CV) have been instrumental in studying these complexes. researchgate.net For instance, CD spectroscopy has been used to monitor the competition for Cu(II) between kanamycin A and human serum albumin, demonstrating that kanamycin can extract Cu(II) ions from the albumin. nih.gov Infrared (IR) spectroscopy has been used to identify the coordination sites, suggesting that in some mixed-ligand complexes, ampicillin (B1664943) and chloramphenicol (B1208) coordinate to metal ions through O-H, C=O, and N-H groups in a terdentate manner. internationalscholarsjournals.com
Computational studies, including density functional theory (DFT) and molecular dynamics (MD) simulations, have provided theoretical insights that complement experimental findings. mdpi.comacs.org These studies help in predicting the geometries of the metal complexes and understanding the electronic structure and stability. mdpi.com For example, computational findings have supported the experimental characterization of various metal complexes, confirming their proposed structures. acs.orgresearchgate.net
| Technique/Method | Information Obtained | References |
|---|---|---|
| UV-visible, CD, EPR, CV | Characterization of complex formation and coordination environment. researchgate.net | researchgate.net |
| Circular Dichroism (CD) Spectroscopy | Monitored Cu(II) transfer from human serum albumin to kanamycin A. nih.gov | nih.gov |
| Infrared (IR) Spectroscopy | Identified coordination sites in mixed-ligand complexes. internationalscholarsjournals.com | internationalscholarsjournals.com |
| Computational Studies (DFT, MD) | Predicted geometries and electronic structures of complexes. mdpi.comacs.org | mdpi.comacs.org |
Nucleic Acid Recognition and Binding
Kanamycin exerts its antibacterial effect by binding to the ribosomal RNA (rRNA) of bacteria, specifically to the decoding A-site of the 16S rRNA. This interaction disrupts protein synthesis, leading to cell death.
Kanamycin A Interaction with Ribosomal A-site Oligonucleotides
Crystal structures of kanamycin A complexed with oligonucleotides containing the bacterial ribosomal A-site have been determined, providing a detailed view of the binding interactions. nih.govrcsb.org These structures reveal that the puckered sugar ring I of kanamycin inserts into the A-site helix, stacking against the guanine (B1146940) residue G1491 and forming a pseudo base pair with the universally conserved adenine (B156593) A1408. nih.govrcsb.org This key interaction helps to maintain the bulged-out conformation of adenine residues A1492 and A1493. nih.govrcsb.org The number of contacts between the RNA and kanamycin A is around 20, with up to eight conserved direct hydrogen bonds involving rings I and II (the neamine (B104775) moiety). nih.gov NMR spectroscopy studies have also been used to determine the solution structure of the kanamycin A-A-site complex and have measured dissociation constants for two interaction sites. nih.gov
Elucidation of RNA-Aminoglycoside Contact Networks
The binding of kanamycin to the A-site involves a network of hydrogen bonds and electrostatic interactions. nih.gov The hydroxyl groups on ring I of kanamycin A, specifically the 3'-OH and 4'-OH, form hydrogen bonds with the phosphate (B84403) oxygens of adenines A1492 and A1493, respectively. researchgate.net The substituents on the rings of kanamycin form single hydrogen bonds with water molecules and the RNA. nih.gov Interestingly, in some crystal structures, a second, non-specifically bound kanamycin molecule is observed at the entrance of the major groove of the A-site duplex, interacting with the first molecule via water molecules. nih.govresearchgate.net
| Kanamycin Moiety | RNA Residue/Component | Type of Interaction | References |
|---|---|---|---|
| Ring I | G1491 | Stacking interaction. nih.govrcsb.org | nih.govrcsb.org |
| Ring I | A1408 | Pseudo base pair formation (two H-bonds). nih.govrcsb.org | nih.govrcsb.org |
| 3'-OH (Ring I) | Phosphate of A1492 | Hydrogen bond. researchgate.net | researchgate.net |
| 4'-OH (Ring I) | Phosphate of A1493 | Hydrogen bond. researchgate.net | researchgate.net |
| Rings I and II (Neamine) | A-site RNA | Up to 8 conserved direct hydrogen bonds. nih.gov | nih.gov |
Influence of Charge and Structure on Binding Specificity
Structure-activity relationship studies have shown that modifications to the substituents on ring I of kanamycin can significantly affect its activity. asm.org For example, the 2'- and 6'-amino groups are critical for activity, and an intramolecular hydrogen bond between the 2'-position and an oxygen on ring II helps to orient the two rings relative to each other. asm.orgresearchgate.net The specificity of binding is also influenced by the identity of the aminoglycoside; derivatives of tobramycin (B1681333) and kanamycin A have shown better specificity for the HIV-1 Rev Response Element (RRE) compared to neomycin B derivatives. acs.org
Interactions with Polymeric and Supramolecular Assemblies
Kanamycin's ability to interact with large molecular assemblies is primarily driven by electrostatic forces, hydrogen bonding, and van der Waals interactions. These non-covalent interactions lead to the formation of stable complexes with various polymeric and supramolecular structures.
Kanamycin readily forms water-insoluble polyelectrolyte complexes with polyanions like cellulose (B213188) acetate (B1210297) sulphate (CAS). belnauka.bybsu.by The primary driving force for this complexation is the electrostatic interaction between the protonated amino groups of the kanamycin cation and the negatively charged sulfate (B86663) groups of the polymer. belnauka.by This interaction has been confirmed by shifts in the characteristic bands of the sulfate and amino groups in infrared (IR) spectra. belnauka.by
The composition of the kanamycin-CAS complex is highly dependent on the pH of the medium. As the pH decreases, the degree of protonation of kanamycin's amino groups increases, leading to a greater number of interaction sites with the polyanion. belnauka.by Consequently, the molar ratio of CAS cellobiose (B7769950) units to kanamycin in the complex increases at lower pH values. belnauka.byscispace.com Studies have shown that the number of cellobiose units per molecule of kanamycin increases from one to three as the pH is lowered from 6 to 1. belnauka.by The formation of these complexes is an energetically favorable process. researchgate.net
| pH of Medium | Molar Ratio of Components in the Complex [Na-CAS cellobiose units] : [Kanamycin] |
|---|---|
| 6.0 | 1:1 |
| ~3.5 (2 protonated groups) | 2:1 |
| ~1.0 (4 protonated groups) | 3:1 |
Hydrogels, which are three-dimensional networks of crosslinked polymers, can effectively entrap drug molecules like kanamycin. globalresearchonline.netnih.gov The interactions holding kanamycin within the hydrogel matrix are typically physicochemical in nature, involving hydrogen bonding, electrostatic forces, and physical entanglement within the polymer network. globalresearchonline.netusp.br The specific interactions depend on the composition of the hydrogel, which can be based on natural polymers like pectin (B1162225) and chitosan (B1678972) or synthetic polymers like carbopol and polyvinyl alcohol (PVA). globalresearchonline.netresearchgate.netmdpi.com
The physicochemical properties of the hydrogel, such as its swelling behavior and drug-loading capacity, are influenced by the degree of crosslinking and the nature of the polymer used. mdpi.com For instance, hydrogels based on a pectin-Ag nanocomposite have demonstrated a high loading capacity for kanamycin, retaining up to 70% by weight. researchgate.net Similarly, hydrogels formulated with carbopol and cross-linking agents like HPMC and ethyl cellulose show varying degrees of drug entrapment. globalresearchonline.net The release of the entrapped kanamycin is often a complex process governed by drug diffusion through the swollen matrix and the chemical reactivity between the drug and the polymer network. researchgate.net
| Hydrogel System | Key Physicochemical Properties/Findings | Reference |
|---|---|---|
| Pectin-Ag Nanocomposite | High loading capacity, up to 70 wt.% kanamycin. | researchgate.net |
| Carbopol / HPMC / EC | Crosslinking affects physical properties and drug entrapment. | globalresearchonline.net |
| Kanamycin-Peptide Conjugate | Forms a supramolecular hydrogel that is responsive to pH and temperature. | researchgate.net |
| Chitosan/Poly(vinyl alcohol) | Swelling and mechanical properties are influenced by the degree of covalent and ionic crosslinking. | mdpi.com |
Kanamycin exhibits strong interactions with the surface of nanomaterials, particularly gold nanoparticles (AuNPs). researchgate.netacs.org In a single-step synthesis method, kanamycin can function as both a reducing agent (reducing Au³⁺ ions to neutral gold atoms) and a capping agent, stabilizing the resulting nanoparticles. frontiersin.orgnih.gov This interaction is facilitated by the electron-rich hydroxyl and amine functional groups present in the kanamycin molecule. frontiersin.orgnih.gov
The resulting kanamycin-capped gold nanoparticles (Kan-AuNPs) are typically spherical, monodispersed, and possess distinct physicochemical properties. frontiersin.orgresearchgate.net These nanoparticles have an average diameter of around 20 ± 5 nm and exhibit a characteristic surface plasmon resonance peak at approximately 546 nm in UV-Vis spectroscopy. frontiersin.orgresearchgate.net Thermogravimetric analysis indicates that kanamycin constitutes a significant portion of the nanoparticle mass, around 35%. frontiersin.orgnih.gov The surface of these Kan-AuNPs carries a positive charge, with a measured zeta potential of +18.7 mV, which is attributed to the protonated amine groups of the conjugated kanamycin. frontiersin.orgnih.gov This strong adsorption of kanamycin on the AuNP surface is a dominant interaction that can induce nanoparticle aggregation, leading to a colorimetric change from red to purple/blue, a principle utilized in some sensor applications. researchgate.netacs.orghnu.edu.cn
| Property | Value/Description | Reference |
|---|---|---|
| Average Diameter | 20 ± 5 nm | frontiersin.orgresearchgate.net |
| Morphology | Nearly spherical and monodispersed | frontiersin.org |
| UV-Vis Absorption (λmax) | 546 nm | frontiersin.org |
| Zeta Potential | +18.7 mV | frontiersin.orgnih.gov |
| Kanamycin Content (by TGA) | ~35% of total mass | frontiersin.orgnih.gov |
Computational Modeling of Kanamycin Complexation
Computational chemistry provides powerful tools for investigating the complexation of kanamycin at a molecular level. researchgate.net Quantum-chemical methods and molecular dynamics (MD) simulations are employed to elucidate the structures, binding energies, and dynamic behavior of kanamycin complexes. scispace.commdpi.comfrontiersin.org
Quantum-chemical studies, often using density functional theory (DFT) at levels like CAM-B3LYP/6-31G(d), are used to determine the preferred protonation sites on the kanamycin molecule in an aqueous solution and to calculate pKa values. scispace.comresearchgate.net These calculations are crucial for understanding the electrostatic interactions that drive complexation. researchgate.net The binding energy of kanamycin complexes, such as with a cellobiose unit of cellulose acetate sulphate, has been calculated to be highly favorable (-299 kJ/mol), confirming that complex formation is an energetically preferred process over dimerization (-199 kJ/mol). researchgate.net
Molecular dynamics (MD) simulations are used to explore the dynamic interactions and stability of kanamycin when bound to larger molecular targets like nucleic acid G-quadruplexes, lipid membranes, and proteins. mdpi.comfrontiersin.orgnih.gov These simulations, often run for hundreds of nanoseconds using force fields like AMBER or GROMOS, reveal detailed information about binding modes, conformational changes, and the specific interactions (hydrogen bonds, electrostatic contacts) that stabilize the complex over time. mdpi.comfrontiersin.orgnih.gov For example, MD simulations have shown that kanamycin can bind stably to various G-quadruplex structures and that its complex with the TolC protein is stabilized by an average of 2.86 hydrogen bonds per frame over a 50 ns simulation. mdpi.comfrontiersin.org
| System Studied | Computational Method | Key Findings | Reference |
|---|---|---|---|
| Kanamycin A Protonation | Quantum Chemistry (CAM-B3LYP) | Determined preferred protonation sites and calculated pKa values. | scispace.comresearchgate.net |
| Kanamycin-CAS Complex | Quantum Chemistry (wB97XD) | Calculated binding energy (-299 kJ/mol), showing favorable complex formation. | researchgate.net |
| Kanamycin-G-Quadruplex DNA | Molecular Dynamics (AMBER) | Showed stable binding to various G4 topologies, stabilized by H-bonds and electrostatic interactions. | mdpi.com |
| Kanamycin-TolC Protein | Molecular Dynamics (AMBER) | Complex stabilized by multiple hydrogen bonds and electrostatic contacts. | frontiersin.org |
| Kanamycin-Lipid Bilayer | Molecular Dynamics (GROMOS) | Revealed strong H-bonding between kanamycin and lipid headgroups (phosphate and ester carbonyl). | nih.gov |
Advanced Analytical Methodologies for Kanamycin Research Applications
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the analysis of kanamycin (B1662678), offering versatility through various stationary phase chemistries and detection methods. nih.govnih.gov The choice of column and detector is paramount in overcoming the challenges associated with the high polarity and low UV absorbance of kanamycin.
The separation of kanamycin by HPLC is highly dependent on the selection of the appropriate column chemistry to achieve adequate retention and resolution. nih.gov Several strategies have been successfully implemented.
Reversed-Phase (RP) Chromatography: Conventional reversed-phase columns, such as C18, are widely used for kanamycin analysis. nih.govjapsonline.com Due to the high polarity of kanamycin, its retention on these hydrophobic stationary phases is often poor. To overcome this, ion-pairing agents, such as sodium octanesulfonate, are frequently added to the mobile phase. nih.govjapsonline.com These agents form a neutral complex with the positively charged kanamycin, enhancing its retention on the nonpolar stationary phase.
Mixed-Mode Chromatography: Mixed-mode columns offer a combination of retention mechanisms, such as reversed-phase and ion-exchange, on a single stationary phase. nih.govnih.govlcms.cz This approach is particularly effective for highly polar and ionizable compounds like kanamycin. nih.gov For instance, a mixed-mode stationary phase combining reversed-phase, hydrophilic, and cationic interaction capabilities has been shown to effectively separate aminoglycosides. nih.gov Weak cation exchange (WCX) cartridges, which operate on a mixed-mode reversed-phase principle, exhibit high selectivity for strongly alkaline compounds like kanamycin. nih.gov
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an alternative chromatographic technique well-suited for the separation of polar compounds. nih.govchromatographytoday.com In HILIC, a polar stationary phase is used with a mobile phase containing a high concentration of a less polar organic solvent and a small amount of aqueous solvent. chromatographytoday.com This technique has been successfully applied to the analysis of aminoglycosides, including kanamycin, often coupled with mass spectrometry detection. chromatographytoday.com
Ion-Pair Chromatography: As mentioned, this technique is often used in conjunction with reversed-phase columns. It involves adding an ion-pairing reagent to the mobile phase that has a charge opposite to the analyte. The resulting ion pair is more hydrophobic and can be retained and separated on a reversed-phase column. nih.gov
Table 1: Comparison of HPLC Column Chemistries for Kanamycin Analysis
| Column Chemistry | Principle of Separation | Advantages for Kanamycin Analysis | Common Mobile Phase Components |
| Reversed-Phase (RP) with Ion-Pairing | Partitioning based on hydrophobicity, enhanced by forming a neutral ion-pair with kanamycin. | Widely available columns; established methodology. nih.govjapsonline.com | Acetonitrile (B52724), Water, Ion-pairing agents (e.g., sodium octanesulfonate). nih.govjapsonline.com |
| Mixed-Mode | Combines multiple retention mechanisms (e.g., reversed-phase and cation exchange) on a single column. | Excellent selectivity for polar and charged analytes; can avoid the use of ion-pairing agents. nih.govnih.gov | Acetonitrile, Water, Buffers (e.g., formic acid). nih.gov |
| Hydrophilic Interaction (HILIC) | Partitioning of polar analytes between a polar stationary phase and a mobile phase with a high organic solvent content. | Good retention for very polar compounds without derivatization. nih.govchromatographytoday.com | High concentration of Acetonitrile, Water, Buffers (e.g., ammonium (B1175870) acetate (B1210297), formic acid). chromatographytoday.com |
Detection Modalities (UV/Fluorescence, ELSD, PED, Mass Spectrometry)
The detection of kanamycin post-chromatographic separation requires sensitive techniques due to its lack of a native chromophore. nih.govnih.gov
UV/Fluorescence Detection: Direct UV detection of kanamycin is challenging but can be achieved at low wavelengths, such as 205 nm. japsonline.com However, this approach often lacks specificity and sensitivity. A more common strategy involves derivatization, either pre-column or post-column, with a reagent that introduces a chromophore or fluorophore to the kanamycin molecule. nih.gov For example, o-phthaldialdehyde (OPA) is a derivatizing agent used for fluorescence detection. nih.gov
Evaporative Light Scattering Detection (ELSD): ELSD is a universal detection method that can detect any non-volatile analyte. The mobile phase is nebulized and evaporated, and the remaining analyte particles scatter a light beam. The amount of scattered light is proportional to the analyte concentration. This method is useful for analytes like kanamycin that lack a UV chromophore. nih.govnih.gov
Pulsed Electrochemical Detection (PED): PED is a highly sensitive and selective method for the detection of electroactive compounds, including aminoglycosides. waters.com It is often used in conjunction with high-performance anion-exchange chromatography (HPAEC). waters.com The detection is based on the electrochemical oxidation of the analyte on a gold electrode. waters.com
Mass Spectrometry (MS): The coupling of HPLC with mass spectrometry (HPLC-MS) is a powerful tool for the analysis of kanamycin. nih.govelectrochemsci.org MS provides high sensitivity and selectivity, allowing for the unambiguous identification and quantification of the analyte. Electrospray ionization (ESI) is a commonly used ionization technique for polar molecules like kanamycin. chromatographytoday.com
Table 2: Overview of HPLC Detection Modalities for Kanamycin
| Detection Modality | Principle | Advantages | Disadvantages |
| UV/Fluorescence | Measures absorbance of UV light or emission of fluorescent light after derivatization. nih.gov | Widely available; can be sensitive with appropriate derivatization. nih.gov | Often requires derivatization, which can add complexity to the method. nih.gov |
| Evaporative Light Scattering (ELSD) | Detects scattered light from non-volatile analyte particles after mobile phase evaporation. nih.gov | Universal detector for non-volatile compounds; does not require a chromophore. nih.gov | Lower sensitivity compared to MS; not suitable for volatile analytes. |
| Pulsed Electrochemical (PED) | Measures the current from the electrochemical oxidation of the analyte at an electrode surface. waters.com | High sensitivity and selectivity for electroactive compounds. waters.com | Requires specific instrumentation; can be sensitive to mobile phase composition. |
| Mass Spectrometry (MS) | Separates and detects ions based on their mass-to-charge ratio. nih.gov | High sensitivity, high selectivity, provides structural information. nih.govchromatographytoday.com | Higher instrument cost and complexity. |
Electrochemical Analytical Techniques
Electrochemical methods offer a sensitive and often cost-effective alternative to chromatographic techniques for the determination of kanamycin. electrochemsci.org These methods are based on the electrochemical properties of the analyte or its interaction with an electrode surface.
Voltammetric techniques involve applying a potential to an electrode and measuring the resulting current. Several voltammetric methods have been developed for kanamycin analysis.
Differential Pulse Voltammetry (DPV): DPV is a sensitive voltammetric technique that has been used in the development of aptamer-based sensors for kanamycin detection. rsc.orgrsc.orgnih.gov In these sensors, the binding of kanamycin to an aptamer immobilized on an electrode surface causes a change in the voltammetric signal. rsc.orgrsc.org
Square-Wave Cathodic Adsorptive Stripping Voltammetry (SWCASV): This technique involves the preconcentration of the analyte onto the surface of a working electrode (adsorptive stripping) followed by a rapid potential scan using a square-wave waveform to measure the reduction current. scialert.netimrpress.com A method for kanamycin determination using SWCASV at a thin-film mercury electrode has been developed. scialert.net The method is based on the adsorption and chemical interaction of kanamycin with the polarized mercury-electrode surface. scialert.net The observed voltammetric peak is due to the reduction of Hg(II) bound in the adsorbed Hg-kanamycin film. scialert.net This technique offers advantages such as rapid analysis, high sensitivity, and low cost. longdom.org
Understanding the interaction between kanamycin and the electrode surface is crucial for the development of robust electrochemical sensors. Studies have investigated the electrochemical characteristics of kanamycin immobilized on self-assembled monolayers (SAMs) on a gold electrode. nih.gov Cyclic voltammetry has been used to study these interactions, revealing that kanamycin can form a complex with metal ions like Cu(II) on the electrode surface. nih.gov Furthermore, research into aptamer-based sensors has explored the conformational changes of the aptamer upon binding to kanamycin, which alters the electrochemical response. nih.gov The interaction is often based on the specific binding of the kanamycin molecule to the aptamer, leading to a measurable change in the electrochemical signal, such as a decrease in the voltammetric signal as the kanamycin-aptamer complex forms on the electrode surface. rsc.org
Capillary Electrophoresis (CE) and Capillary Zone Electrophoresis (CZE)
Capillary electrophoresis (CE) is a high-resolution separation technique performed in narrow-bore capillaries. youtube.com It offers advantages such as high efficiency, short analysis times, and low sample and reagent consumption. researchgate.net
Capillary Zone Electrophoresis (CZE) is the most common mode of CE, where analytes are separated in an electrolyte-filled capillary based on their electrophoretic mobility in an applied electric field. youtube.comnih.gov Since kanamycin lacks a native chromophore for direct UV detection, pre-capillary derivatization is often employed. nih.govnih.gov A common derivatization reagent is 1,2-phthalic dicarboxaldehyde (OPA) used with mercaptoacetic acid. nih.gov CZE has been successfully applied to separate kanamycin from its related substances. nih.gov The separation conditions, such as the buffer composition and pH, are optimized to achieve the desired resolution. researchgate.netnih.gov For instance, a borax (B76245) buffer at a high pH is often used. nih.govsci-hub.se For enhanced sensitivity, techniques like on-line field-amplified sample stacking (FASS) can be employed, which is particularly useful for determining low levels of kanamycin. nih.govsci-hub.se
Sample Preparation and Extraction Strategies for Research Samples
Effective sample preparation is a critical preceding step for the accurate quantification of kanamycin in diverse research samples. The primary objective is to isolate kanamycin from complex matrices, remove interfering substances, and concentrate the analyte to a level suitable for instrumental analysis. nih.gov The choice of extraction strategy depends on the nature of the sample matrix, the concentration of kanamycin, and the analytical technique to be employed. dntb.gov.ua
Protein precipitation is a widely employed technique for the removal of proteins from biological samples such as plasma, serum, and tissue homogenates, which can interfere with subsequent analytical procedures. nih.govabcam.com This method involves the addition of a precipitating agent to the sample, causing the proteins to denature and aggregate, after which they can be separated by centrifugation.
Commonly used protein precipitating agents for kanamycin extraction include organic solvents and acids. nih.gov
Acetonitrile: This organic solvent is frequently used for deproteinization in human plasma samples, demonstrating high recovery rates for kanamycin, typically ranging from 92.3% to 100.8%. nih.gov A study detailing the determination of kanamycin residue by LC-MS used acetonitrile to precipitate proteins from a 250 µL sample aliquot. cancer.gov
Acidified Methanol (B129727): Methanol, acidified with hydrochloric acid (HCl), is another effective precipitant. In human plasma, methanol with a final HCl concentration of 0.13 mol/L has been shown to yield kanamycin recovery rates between 91.2% and 93.4%. nih.gov For human serum samples, a slightly higher HCl concentration of 0.14 mol/L has been utilized. nih.gov
Trichloroacetic Acid (TCA): TCA is a strong acid that effectively precipitates proteins. A final concentration of 40% TCA has been applied for the deproteinization of human serum, with kanamycin recovery rates ranging from 93.9% to 98.4%. nih.gov In studies involving bovine milk and various animal muscle tissues, a 15% TCA solution was used for initial protein precipitation. nih.gov
The selection of the precipitating agent can influence the efficiency of protein removal and the recovery of kanamycin. For instance, a mixture of acetonitrile and 2% TCA (45:55, v/v) has been used for the extraction of kanamycin from chicken meat samples, resulting in high recovery rates of 109% to 120%. nih.gov
Table 1: Comparison of Protein Precipitation Reagents for Kanamycin Extraction
| Precipitating Agent | Sample Matrix | Kanamycin Recovery Rate (%) |
| Acetonitrile | Human Plasma | 92.3 - 100.8 nih.gov |
| Acidified Methanol (0.13 M HCl) | Human Plasma | 91.2 - 93.4 nih.gov |
| Trichloroacetic Acid (40%) | Human Serum | 93.9 - 98.4 nih.gov |
| Acetonitrile-2% TCA (45:55, v/v) | Chicken Meat | 109 - 120 nih.gov |
Liquid-liquid extraction (LLE) is a separation technique based on the differential partitioning of a solute between two immiscible liquid phases. nih.gov In the context of kanamycin analysis, LLE is employed to isolate the analyte from complex matrices. creative-diagnostics.com
A typical LLE procedure for kanamycin involves the use of an organic solvent to extract the compound from an aqueous sample. For example, in the analysis of rat plasma, acetonitrile has been used as the extraction solvent. japsonline.com The process involves adding the solvent to the plasma sample, vortexing to ensure thorough mixing, and then centrifuging to separate the organic and aqueous layers. japsonline.com The supernatant containing the extracted kanamycin is then collected for further analysis. japsonline.com In some applications, a defatting step using a nonpolar solvent like hexane (B92381) may precede the primary extraction to remove lipids that could interfere with the analysis. nih.gov
The efficiency of LLE is dependent on several factors, including the choice of solvent, the pH of the aqueous phase, and the ratio of the two phases. creative-diagnostics.com While traditional LLE methods are effective, they can be time-consuming and require significant volumes of organic solvents. nih.gov
Solid-phase extraction (SPE) is a highly effective and widely used technique for the purification and concentration of analytes from complex samples. nih.govcreative-diagnostics.com It operates on the principle of partitioning a compound between a solid stationary phase and a liquid mobile phase. creative-diagnostics.com For kanamycin analysis, various SPE cartridges with different sorbent materials are utilized, primarily cation-exchange cartridges due to the cationic nature of kanamycin. nih.gov
Weak Cation-Exchange (WCX) Cartridges: These cartridges, such as those with a carboxypropyl-bonded phase (CBA), are commonly used for kanamycin extraction from serum and other biological fluids. sci-hub.senih.gov The extraction process typically involves conditioning the cartridge, loading the sample (with pH adjusted to below 5 to ensure kanamycin is charged), washing away impurities, and finally eluting the retained kanamycin with a basic solution, such as an ammonium methanol solution (pH > 9.0). nih.gov Recoveries of approximately 90% have been reported for kanamycin from human serum using CBA cartridges. sci-hub.senih.gov
Mixed-Mode Cation-Exchange (MCX) Cartridges: These cartridges offer a combination of ion-exchange and reversed-phase retention mechanisms, providing enhanced selectivity. MCX cartridges have been successfully applied to extract kanamycin from diverse matrices like animal feeds, swine tissue, and human serum, with reported recovery rates ranging from 80.7% to 106%. nih.gov
The choice of washing and elution solvents is critical for the success of the SPE method. For instance, a mixture of 0.2 M borate (B1201080) (pH 10.5) and methanol (50:50, v/v) has been used as an eluting solvent for kanamycin from a CBA cartridge. sci-hub.senih.gov In another method for lower concentrations, a mixture of ammonium hydroxide (B78521) and methanol was employed for elution. nih.gov
Table 2: Performance of Different SPE Cartridges for Kanamycin Extraction
| SPE Cartridge Type | Sample Matrix | Kanamycin Recovery Rate (%) |
| Weak Cation-Exchange (CBA) | Human Serum | ~90 sci-hub.senih.gov |
| Mixed-Mode Cation-Exchange (MCX) | Animal Feeds | 98.4 - 106 nih.gov |
| Mixed-Mode Cation-Exchange (MCX) | Swine Tissue | 80.7 - 91.3 nih.gov |
Microextraction techniques have gained prominence as they offer several advantages over traditional extraction methods, including reduced solvent consumption, lower costs, and faster extraction times. nih.govmdpi.com Dispersive liquid-liquid microextraction (DLLME) is a notable example that has been applied to the analysis of kanamycin. nih.gov
DLLME involves the rapid injection of a mixture of an extraction solvent and a disperser solvent into an aqueous sample. mdpi.com This creates a cloudy solution consisting of fine droplets of the extraction solvent dispersed throughout the sample, maximizing the surface area for analyte transfer. mdpi.com Subsequent centrifugation separates the extraction solvent, now enriched with the analyte, from the aqueous phase. mdpi.com
A specific application for kanamycin involves a modified DLLME technique called "dispersive liquid-liquid microextraction based on solidification of floating organic droplet" (DLLME-SFO). nih.gov In this method, dodecanol (B89629) (extraction solvent) and ethanol (B145695) (dispersive solvent) are used to extract kanamycin from wastewater and soil samples. nih.gov This approach has demonstrated high extraction efficiency and enrichment factors, with recoveries ranging from 91.3% to 102.7% for wastewater and 90.3% to 107.7% for soil. nih.gov The linearity of this method was observed in the range of 0.5–500 ng/mL. nih.gov
The selection of the extraction and disperser solvents is crucial for the efficiency of the DLLME process. nih.gov For instance, acetonitrile has been identified as an effective dispersant in some DLLME applications due to its miscibility with both the aqueous and extraction phases. nih.gov
Immunoassay Development for Research Quantification
Immunoassays are highly sensitive and specific analytical methods that utilize the binding interaction between an antibody and its corresponding antigen for the quantification of a target analyte. nih.gov For kanamycin, the development of immunoassays, such as the enzyme-linked immunosorbent assay (ELISA), provides a powerful tool for its detection and quantification in various biological samples. nih.govresearchgate.net
The foundation of a kanamycin immunoassay is the production of a highly specific monoclonal antibody that recognizes and binds to kanamycin. nih.gov One study reported the development of a monoclonal antibody of the IgG1 isotype with a kappa light chain that exhibited high specificity for kanamycin with no cross-reactivity to other aminoglycosides. nih.gov
Competitive Direct ELISA: This format is commonly used for the quantification of small molecules like kanamycin. In this assay, free kanamycin in the sample competes with a fixed amount of enzyme-labeled kanamycin for binding to a limited number of antibody-binding sites coated on a microtiter plate. The signal produced is inversely proportional to the concentration of kanamycin in the sample. Using this method, detection limits for kanamycin were determined to be 1.1 ng/mL in PBS, 1.4 ng/mL in plasma, and 1.0 ng/mL in milk. nih.gov
Immunochromatographic Assay: This is a rapid screening method based on the principles of immunoassay. A colloidal gold-based immunochromatographic assay has been developed for the rapid detection of kanamycin residues in PBS, plasma, and milk, with estimated detection limits of 6-8 ng/mL. nih.govresearchgate.net
Commercially available ELISA kits for kanamycin are also utilized in research for the quantitative and qualitative analysis of kanamycin residues in biological samples. creative-diagnostics.com These kits typically have a detection range of 0.5 to 40.5 ng/mL and a sensitivity of 0.5 ng/mL. creative-diagnostics.comcreative-diagnostics.com
Furthermore, existing immunoassays for structurally similar aminoglycosides, such as tobramycin (B1681333), have been successfully modified to quantify kanamycin in serum. nih.gov This approach allows laboratories without access to more complex instrumentation like LC-MS/MS to perform therapeutic drug monitoring of kanamycin. nih.gov
Table 3: Performance of Kanamycin Immunoassays
| Immunoassay Type | Sample Matrix | Detection Limit |
| Competitive Direct ELISA | PBS | 1.1 ng/mL nih.gov |
| Competitive Direct ELISA | Plasma | 1.4 ng/mL nih.gov |
| Competitive Direct ELISA | Milk | 1.0 ng/mL nih.gov |
| Immunochromatographic Assay | PBS, Plasma, Milk | 6-8 ng/mL nih.govresearchgate.net |
| Commercial ELISA Kit | Biological Samples | 0.5 ng/mL (Sensitivity) creative-diagnostics.comcreative-diagnostics.com |
Computational and Theoretical Studies in Kanamycin Science
Quantum-Chemical Calculations for Molecular Understanding
Quantum-chemical calculations provide a detailed description of the electronic structure of molecules, which is fundamental to understanding their reactivity and interactions. rsdjournal.orgarxiv.orgmaplesoft.com
Quantum-chemical methods have been used to study the electronic properties of kanamycin (B1662678) and its various protonated forms. scispace.com The protonation state of kanamycin's amino groups is crucial for its biological activity and interaction with target molecules. scispace.com By calculating properties like the molecular electrostatic potential (MEP), researchers can visualize the charge distribution on the molecule's surface and predict sites of interaction. scispace.com For instance, calculations have shown that complexation with polymers like cellulose (B213188) acetate (B1210297) sulphate can alter the surface polarity of kanamycin, potentially facilitating its transport across biological membranes. scispace.com The pKa values of kanamycin's amino groups have also been determined using computational methods, providing insight into which sites are most likely to be protonated at physiological pH. scispace.com
A major mechanism of bacterial resistance to kanamycin is its enzymatic modification. researchgate.net Hybrid quantum mechanics/molecular mechanics (QM/MM) methods are particularly powerful for simulating these enzymatic reactions. frontiersin.orgcsic.esresearchgate.netnih.gov These methods treat the reacting parts of the system (the substrate and key enzyme residues) with a high level of quantum mechanics theory, while the rest of the protein and solvent are described by a more computationally efficient molecular mechanics force field. acs.org
One such studied reaction is the inactivation of kanamycin A by the enzyme aminoglycoside 4'-O-nucleotidyltransferase (ANT(4')). frontiersin.orgcsic.esresearchgate.netnih.gov QM/MM simulations have elucidated the mechanism of the adenylyl group transfer from ATP to the 4'-hydroxyl group of kanamycin. frontiersin.orgnih.gov These studies have compared different possible reaction pathways, such as a substrate-assisted versus a base-assisted mechanism. frontiersin.orgcsic.es The calculations of the free energy surfaces for these pathways have shown that the most favorable route involves the concerted activation of the O4' hydroxyl group of kanamycin by the amino acid residue Glu145 in the enzyme's active site. frontiersin.orgcsic.esresearchgate.netnih.gov The computed free energy barrier for this reaction was found to be in reasonable agreement with experimental data. nih.gov
Table 2: Calculated Energetics for Kanamycin Inactivation by ANT(4')
| Parameter | Value | Method | Description | Citation |
|---|---|---|---|---|
| Free Energy Barrier | 12.2 kcal·mol⁻¹ | QM/MM (M06-2X/MM) | The energy required for the Glu145-assisted inactivation of kanamycin. | frontiersin.orgcsic.esresearchgate.netnih.gov |
| Experimental kcat (35°C) | 19.7 kcal·mol⁻¹ | Experimental | Free energy barrier deduced from the experimentally measured catalytic rate. | nih.gov |
| Experimental kcat (25°C) | 17.2 kcal·mol⁻¹ | Experimental | Free energy barrier deduced from the experimentally measured catalytic rate. | nih.gov |
| Reaction in Water | 47.9 kcal·mol⁻¹ | QM/MM | Calculated free energy barrier for the uncatalyzed reaction in water, highlighting the enzyme's catalytic power. | nih.gov |
Quantum-chemical calculations are also used to quantify the strength of the interaction between kanamycin and its binding partners. scispace.comresearchgate.net For example, the binding energy of the kanamycin-cellulose acetate sulphate (CAS) complex has been calculated to be more favorable than the dimerization of kanamycin itself, suggesting that complex formation is an energetically preferred process. scispace.com
In another study, the binding free energy (ΔGbind) of kanamycin to various G-quadruplex (G4) DNA structures was calculated. mdpi.com The results showed that coulombic interactions were the primary driving force for this binding. mdpi.com Such calculations are crucial for understanding the thermodynamics of these interactions and can guide the design of new kanamycin derivatives with improved binding affinities.
Table 3: Calculated Binding Free Energies of Kanamycin with G-Quadruplex DNA
| G4 Model | Theoretical ΔGbind (kcal/mol) | Primary Driving Force | Citation |
|---|---|---|---|
| mtel24 | -64.71 | Coulombic Interactions | mdpi.com |
| c-kit2 | -43.81 | Coulombic Interactions | mdpi.com |
| Bcl-2 promoter | Peak ΔGcoul of -786.47 kcal/mol | Coulombic Interactions | mdpi.com |
Free Energy Calculations in Kanamycin-Ligand Systems
Free energy calculations are a powerful computational tool used to elucidate the thermodynamic principles governing the interaction between a ligand, such as kanamycin, and its biological targets. These methods, often employed alongside molecular dynamics (MD) simulations, provide quantitative estimates of binding affinities and offer insights into the forces that drive complex formation.
Detailed research into kanamycin-ligand systems has utilized these calculations to understand its binding to various biomolecules, including nucleic acid structures and proteins. One area of investigation has been the interaction of kanamycin with G-quadruplexes (G4s), which are distinct four-stranded nucleic acid structures found in guanine-rich sequences. mdpi.comscilit.comnih.gov To evaluate the binding, theoretical binding free energies (ΔGbind) were calculated for kanamycin with several G4 models. The results indicated that kanamycin exhibited favorable interactions with both parallel and hybrid G4 topologies. mdpi.comscilit.comnih.gov
The theoretical ΔGbind values for the most thermodynamically stable complexes ranged from -43.81 to -64.71 kcal/mol. mdpi.com Analysis of the individual energy components revealed that coulombic (electrostatic) interactions were the predominant driving force behind the binding of kanamycin to these G4 structures. mdpi.com This is consistent with the highly charged nature of the aminoglycoside.
In addition to nucleic acids, free energy calculations have been applied to understand kanamycin's interaction with proteins. The binding of kanamycin to the outer membrane efflux protein TolC from Escherichia coli was investigated using Isothermal Titration Calorimetry (ITC), which experimentally measures the thermodynamic parameters of binding. frontiersin.org The results showed a high binding affinity. frontiersin.org The thermodynamic data revealed that the spontaneous binding of kanamycin to TolC is an entropy-driven process, characterized by a positive enthalpy change and a large positive entropy change. frontiersin.org The negative Gibbs free energy change signifies that the formation of the TolC-kanamycin complex is a spontaneous process. frontiersin.org
Further thermodynamic analysis was conducted on the binding of kanamycin B to the enzyme KanJ. nih.gov ITC experiments were performed to determine the binding affinity and associated thermodynamic parameters. These findings provide quantitative insight into the molecular recognition of the antibiotic by the enzyme. nih.gov
Future Perspectives and Translational Research in Kanamycin Science
Rational Design and Development of Next-Generation Kanamycin (B1662678) Analogs
The development of new antibiotics is crucial to combat drug-resistant bacteria. researchgate.net A key strategy in this endeavor is the chemical modification of existing, effective drugs like kanamycin A to create next-generation analogs. researchgate.netnih.govresearchgate.net This approach, known as rational design, leverages detailed structural information of how aminoglycosides interact with their bacterial targets to inform the synthesis of new derivatives. researchgate.netnih.gov
One successful approach has been the modification of the C4'-position on ring I of the neamine (B104775) moiety of kanamycin. nih.gov This has yielded synthetic analogs with good to excellent antibiotic activity against several typical drug-resistant bacteria. nih.gov Another promising strategy involves the modification of the 6"-position of kanamycin A with protonatable groups, which has been shown to result in derivatives that are less affected by resistance mechanisms associated with mutations in the elongation factor G. nih.govresearchgate.net
Furthermore, the synthesis of kanamycin B analogs has been a focus of rational design. nih.gov For example, modifying the N-1 position of kanamycin with an (S)-4-amino-2-hydroxybutyryl (AHB) group led to the creation of amikacin (B45834), which is effective against certain resistant strains. nih.gov Similarly, the creation of dibekacin, a 3′,4′-dideoxy-kanamycin B, was based on understanding the 3′ phosphorylation mechanism of resistance. mdpi.com
Researchers have also explored creating conformationally constrained analogs and aminoglycoside dimers to enhance binding to the ribosomal RNA (rRNA) A-site. nih.gov For instance, paromomycin (B158545) analogs tethered between the 6-hydroxy and 6‴-amino moieties have been designed based on the structural differences between paromomycin bound to the A-site and neomycin bound to a resistance enzyme. nih.gov While some of these specific constrained compounds showed poor inhibitory activity, the approach remains a viable area of exploration. nih.gov
The development of "self-regenerating" kanamycin A analogs that can evade modification by resistance enzymes like aminoglycoside phosphotransferases represents another innovative direction. nih.gov Additionally, the synthesis of pyranmycins, which are semisynthetic derivatives where a pyranose replaces a furanose, has resulted in compounds with low cytotoxicity that can evade resistance enzymes. nih.gov
These rational design strategies, informed by a deep understanding of structure-activity relationships, are pivotal in creating new kanamycin derivatives that can overcome existing resistance mechanisms and provide new therapeutic options. researchgate.netnih.gov
Strategies for Counteracting Kanamycin Resistance Mechanisms
The rise of kanamycin resistance necessitates the development of innovative strategies to maintain its clinical effectiveness. creative-diagnostics.com Bacteria have evolved several mechanisms to resist the effects of antibiotics, including producing enzymes that modify the drug, altering the drug's target, and actively pumping the drug out of the cell. researchgate.netreactgroup.org Counteracting these mechanisms requires a multi-faceted approach.
A primary mechanism of resistance is the enzymatic modification of kanamycin by aminoglycoside-modifying enzymes (AMEs). creative-diagnostics.commdpi.com These enzymes, such as aminoglycoside acetyltransferases (AACs), phosphotransferases (APHs), and nucleotidyltransferases (ANTs), alter the structure of kanamycin, preventing it from binding to its ribosomal target. researchgate.netcreative-diagnostics.com Strategies to overcome this include:
Developing AME inhibitors: Scientists are actively researching small molecules that can block the activity of AMEs. creative-diagnostics.com By inhibiting these enzymes, the effectiveness of kanamycin can be restored in resistant bacterial strains. creative-diagnostics.com
Designing novel aminoglycosides: A significant effort is focused on creating new kanamycin derivatives that are not recognized by AMEs. nih.govcreative-diagnostics.com This can be achieved by modifying the positions on the kanamycin molecule that are typically targeted by these enzymes. mdpi.comnih.gov For instance, the development of amikacin and plazomicin (B589178) was a direct result of designing aminoglycosides that could evade common AMEs. nih.gov
Another resistance strategy employed by bacteria is the use of efflux pumps, which are membrane proteins that actively remove antibiotics from the cell. creative-diagnostics.commdpi.com Research is underway to develop efflux pump inhibitors that can be used in combination with kanamycin to increase its intracellular concentration and efficacy.
Combination therapies represent a promising approach to combat resistance. creative-diagnostics.com This involves using kanamycin in conjunction with other antibiotics or with resistance inhibitors. creative-diagnostics.com This strategy can have a synergistic effect, making the treatment more effective than either agent alone.
Finally, personalized medicine and resistance profiling are becoming increasingly important. creative-diagnostics.com By using molecular diagnostics to identify the specific resistance genes present in a bacterial infection, clinicians can make more informed decisions about the most appropriate antibiotic treatment. creative-diagnostics.com This tailored approach can help to optimize treatment outcomes and slow the spread of resistance. creative-diagnostics.com
High-Throughput Screening and Combinatorial Chemistry in Kanamycin Discovery
The search for new antibiotics and strategies to combat resistance is greatly accelerated by modern techniques like high-throughput screening (HTS) and combinatorial chemistry. drugtargetreview.combiorxiv.org These methods allow researchers to rapidly test vast numbers of compounds and chemical combinations for antibacterial activity. drugtargetreview.comnih.gov
High-Throughput Screening (HTS)
HTS involves the automated testing of large libraries of small molecules to identify those with desired biological activity. drugtargetreview.combiorxiv.org In the context of kanamycin discovery, HTS can be used to:
Identify new antibacterial agents: Researchers can screen extensive compound libraries against various bacterial strains, including those resistant to kanamycin, to discover novel chemical scaffolds with antibacterial properties. drugtargetreview.comnih.gov
Discover resistance breakers: HTS can be used to find compounds that, while not necessarily having antibacterial activity on their own, can restore the susceptibility of resistant bacteria to kanamycin. researchgate.net This is often achieved by screening for compounds that inhibit resistance mechanisms like enzymatic modification or efflux pumps. researchgate.net
Explore drug synergies: HTS is also employed to screen combinations of kanamycin with other compounds to identify synergistic interactions that enhance antibacterial efficacy. researchgate.net
Recent advances have integrated deep learning with HTS to perform ultra-large-scale virtual screenings, further expanding the chemical space that can be explored. biorxiv.org
Combinatorial Chemistry
Combinatorial chemistry is a powerful tool for generating large and diverse libraries of chemical compounds. nih.goviu.edu This technique allows for the systematic and rapid synthesis of numerous analogs of a lead compound. In kanamycin research, combinatorial chemistry is used to:
Create libraries of kanamycin derivatives: By systematically modifying different positions on the kanamycin molecule, researchers can generate large libraries of new analogs. acs.org These libraries can then be screened to identify derivatives with improved activity, reduced toxicity, or the ability to evade resistance mechanisms. acs.org
Optimize lead compounds: Once a promising hit is identified through HTS, combinatorial chemistry can be used to create a focused library of related compounds to fine-tune its properties and improve its drug-like characteristics. iu.edu
For example, the attachment of guanidinium (B1211019) groups to kanamycin A has been shown to restore and extend its activity against resistant bacteria. nih.gov Two-dimensional combinatorial screening (2DCS) has also been used to identify specific RNA hairpin loops that bind to acylated kanamycin A derivatives, providing insights into potential new targets. acs.org
The combination of HTS and combinatorial chemistry provides a robust platform for the discovery and development of new kanamycin-based therapies, enabling a more rapid and efficient exploration of the vast chemical landscape. biorxiv.orgnih.gov
Integration of Omics Technologies for Comprehensive Kanamycin Research
The advent of "omics" technologies, including genomics, transcriptomics, proteomics, and metabolomics, has revolutionized our understanding of how antibiotics like kanamycin interact with bacteria. mdpi.comfrontiersin.orgnih.gov These powerful tools provide a global view of the molecular changes that occur in bacteria upon antibiotic exposure, offering crucial insights into mechanisms of action, resistance, and potential new drug targets. frontiersin.orgnih.govmdpi.com
Genomics and Transcriptomics
Genomic approaches, such as comparing the DNA sequences of kanamycin-resistant and susceptible bacteria, can help identify the genetic basis of resistance. frontiersin.orgnih.gov Transcriptomics, which analyzes the complete set of RNA transcripts in a cell, reveals how gene expression changes in response to kanamycin. frontiersin.org This can highlight the upregulation of resistance genes, such as those encoding for aminoglycoside-modifying enzymes or efflux pumps, as well as other stress response pathways. frontiersin.org
Proteomics
Proteomics is the large-scale study of proteins and provides a direct look at the functional machinery of the cell. dovepress.comoup.com Comparative proteomic studies have been instrumental in understanding kanamycin resistance. For instance, in Escherichia coli, proteomic analysis has shown that resistance to kanamycin is associated with changes in the abundance of several outer membrane proteins. mdpi.comdovepress.comoup.com Some proteins, like Tolc, Tsx, and OstA, were found to be upregulated, while others, including MipA, OmpA, FadL, and OmpW, were downregulated. oup.com This research identified MipA as a novel protein potentially involved in antibiotic resistance. dovepress.comoup.com Similarly, in Mycobacterium tuberculosis, proteomic analysis of kanamycin-resistant isolates has identified several proteins with consistently increased levels, some of which are involved in iron metabolism, suggesting a role for this pathway in drug resistance. nih.gov In Aeromonas hydrophila, quantitative proteomics revealed that stress-related proteins and those involved in metallic pathways are significantly altered under kanamycin stress. researchgate.net
Metabolomics
Metabolomics involves the systematic study of small molecules, or metabolites, within a biological system. creative-diagnostics.comasm.org This field offers a functional readout of the cellular state and can reveal metabolic perturbations caused by antibiotics. asm.org Studies on the effects of kanamycin on the gut microbiome have used metabolomics to show alterations in the production of short-chain fatty acids and other metabolites, shedding light on the functional consequences of antibiotic-induced dysbiosis. creative-diagnostics.com Furthermore, metabolomic profiling of kanamycin-resistant bacteria has revealed significant changes in their metabolic landscape. nih.gov For example, in resistant Edwardsiella tarda, the levels of glucose and alanine (B10760859) were found to be suppressed. nih.gov Interestingly, supplementing with exogenous glucose or alanine was shown to restore the susceptibility of these resistant bacteria to kanamycin, demonstrating that metabolic modulation can be a strategy to overcome resistance. nih.gov This approach works by promoting the TCA cycle, which in turn stimulates antibiotic uptake. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
